Product packaging for Chondroitin sulfates(Cat. No.:)

Chondroitin sulfates

Cat. No.: B13806144
M. Wt: 463.37 g/mol
InChI Key: KXKPYJOVDUMHGS-OCRSLBAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chondroitin sulfates (CS) are a class of sulfated glycosaminoglycans (GAGs) that serve as critical structural components in the extracellular matrix of connective tissues, particularly articular cartilage . These unbranched polysaccharide chains, composed of alternating sugars (N-acetylgalactosamine and glucuronic acid), provide cartilage with its resistance to compression . The specific sulfation pattern (e.g., at the 4- and 6- positions of the N-acetylgalactosamine sugar) is a key determinant of CS bioactivity and its interactions with various proteins and growth factors . This research-grade Chondroitin Sulfate is provided for laboratory investigations only. Its primary research applications include the study of osteoarthritis (OA) pathophysiological mechanisms and potential therapeutic interventions . CS has been shown to exert multi-factorial effects in models of OA, including the inhibition of nuclear factor kappa B (NF-κB) translocation and the down-regulation of pro-inflammatory cytokines such as IL-1β . It also demonstrates anabolic activity by stimulating the synthesis of proteoglycans and type II collagen, and anti-catabolic effects by reducing the synthesis and activity of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS) . Beyond osteoarthritis research, CS is a vital biomaterial in tissue engineering and regenerative medicine. It is widely used to functionalize hydrogels and formulate bioactive scaffolds to promote cell adhesion, proliferation, and the regeneration of damaged cartilage and other tissues . Its properties are also exploited in the development of drug delivery systems. The compound's bioavailability after oral administration is a subject of ongoing research, with studies indicating that it is absorbed and can accumulate in joint tissues, though absorption varies based on molecular weight and sulfation status . This product is essential for researchers exploring the "sulfation code" of glycosaminoglycans and its role in cell signaling, disease progression, and tissue homeostasis . It is sourced and purified to ensure high quality and consistency for reliable, reproducible experimental results. NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR HUMAN CONSUMPTION.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO15S B13806144 Chondroitin sulfates

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO15S

Molecular Weight

463.37 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4-,5+,6-,7-,8?,9+,11-,12-,13-/m1/s1

InChI Key

KXKPYJOVDUMHGS-OCRSLBAVSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@@H](C1O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)OS(=O)(=O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Ii. Molecular Architecture and Structural Diversity of Chondroitin Sulfates

Fundamental Disaccharide Units

The foundational structure of a chondroitin (B13769445) sulfate (B86663) chain is a repeating disaccharide unit composed of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). wikipedia.orgresearchgate.netcsic.es These two monosaccharides are linked together, and the resulting disaccharides are then polymerized to form the long polysaccharide chain. wikipedia.orgwikipedia.org The linkage between the GlcA and GalNAc residues is a β(1→3) glycosidic bond, and the repeating disaccharide units are connected by β(1→4) linkages. oup.commdpi.com This alternating arrangement of sugars forms the backbone of the chondroitin sulfate molecule. nih.gov The chains can be extensive, sometimes containing over 100 individual sugar residues. wikipedia.org

It is the specific modifications to this basic disaccharide unit, particularly the addition of sulfate groups, that give rise to the different types of chondroitin sulfates and their distinct biological roles. frontiersin.orgresearchgate.net Furthermore, the D-glucuronic acid residues within the chain can be enzymatically converted to L-iduronic acid (IdoA), which marks the transition to a related GAG, dermatan sulfate. wikipedia.orgmdpi.com

Sulfation Patterns and Isomers

The remarkable functional diversity of this compound is largely attributable to the variable sulfation patterns of the repeating disaccharide units. frontiersin.orgmdpi.com Sulfate groups can be added to different hydroxyl positions on both the N-acetyl-D-galactosamine (GalNAc) and the D-glucuronic acid (GlcA) residues. mdpi.comresearchgate.net This sulfation is carried out by specific sulfotransferase enzymes. mdpi.com The degree and location of sulfation create distinct isomers of chondroitin sulfate, each with unique properties and biological activities. researchgate.netfrontiersin.org

The nomenclature of chondroitin sulfate isomers is based on the position of the sulfate groups on the GalNAc and GlcA moieties. researchgate.netfrontiersin.org This leads to a variety of monosulfated, disulfated, and even trisulfated disaccharide units within a single chondroitin sulfate chain. csic.esfrontiersin.org

Chondroitin-4-sulfate (CS-A)

Chondroitin-4-sulfate, commonly referred to as CS-A, is characterized by the sulfation at the carbon-4 position of the N-acetylgalactosamine (GalNAc) residue. researchgate.netnih.gov The fundamental repeating disaccharide unit of CS-A is therefore GlcA-GalNAc(4S). frontiersin.org This particular isomer is a major component of cartilage and other connective tissues. wikipedia.org

Table 1: Structural Details of Chondroitin-4-sulfate (CS-A)

Feature Description
Common Name Chondroitin-4-sulfate, CS-A
Repeating Disaccharide D-glucuronic acid and N-acetyl-D-galactosamine
Sulfation Position Carbon 4 of the N-acetylgalactosamine (GalNAc) residue
Disaccharide Unit GlcA-GalNAc(4S)
CAS Number 24967-93-9 nih.gov
Molecular Formula C₁₄H₂₃NO₁₅S nih.gov

Chondroitin-6-sulfate (CS-C)

Chondroitin-6-sulfate, or CS-C, is defined by the presence of a sulfate group at the carbon-6 position of the N-acetylgalactosamine (GalNAc) sugar. hmdb.ca Its repeating disaccharide unit is designated as GlcA-GalNAc(6S). frontiersin.org Like CS-A, CS-C is a prevalent form of chondroitin sulfate found in various tissues. mdpi.com

Table 2: Structural Details of Chondroitin-6-sulfate (CS-C)

Feature Description
Common Name Chondroitin-6-sulfate, CS-C
Repeating Disaccharide D-glucuronic acid and N-acetyl-D-galactosamine
Sulfation Position Carbon 6 of the N-acetylgalactosamine (GalNAc) residue
Disaccharide Unit GlcA-GalNAc(6S)
CAS Number 12678-07-8 chemsrc.com
Molecular Formula C₁₄H₂₃NO₁₅S hmdb.ca

Chondroitin-2,4-disulfate (CS-D)

Chondroitin-2,4-disulfate, known as CS-D, is a more highly sulfated isomer. It features sulfate groups at the carbon-2 position of the D-glucuronic acid (GlcA) residue and the carbon-4 position of the N-acetylgalactosamine (GalNAc) residue. frontiersin.org Some sources, however, define the CS-D unit as being sulfated at the C-2 position of GlcA and the C-6 position of GalNAc. researchgate.net The disaccharide unit for the former is represented as GlcA(2S)-GalNAc(4S). csic.es This disulfated structure is less common than CS-A and CS-C but plays specific biological roles. csic.es

Table 3: Structural Details of Chondroitin-2,4-disulfate (CS-D)

Feature Description
Common Name Chondroitin-2,4-disulfate, CS-D
Repeating Disaccharide D-glucuronic acid and N-acetyl-D-galactosamine
Sulfation Positions Carbon 2 of D-glucuronic acid (GlcA) and Carbon 4 of N-acetylgalactosamine (GalNAc) frontiersin.org or Carbon 2 of GlcA and Carbon 6 of GalNAc researchgate.net
Disaccharide Unit GlcA(2S)-GalNAc(4S) or GlcA(2S)-GalNAc(6S) researchgate.netfrontiersin.org

Chondroitin-4,6-disulfate (CS-E)

Chondroitin-4,6-disulfate, or CS-E, is characterized by the presence of two sulfate groups on the N-acetylgalactosamine (GalNAc) residue, specifically at the carbon-4 and carbon-6 positions. researchgate.netfrontiersin.org The resulting disaccharide unit is denoted as GlcA-GalNAc(4S,6S). oup.comnih.gov This highly sulfated form of chondroitin sulfate has been isolated from various sources, including squid cartilage, and is involved in specific molecular interactions. oup.comglycoforum.gr.jp

Table 4: Structural Details of Chondroitin-4,6-disulfate (CS-E)

Feature Description
Common Name Chondroitin-4,6-disulfate, CS-E
Repeating Disaccharide D-glucuronic acid and N-acetyl-D-galactosamine
Sulfation Positions Carbon 4 and Carbon 6 of the N-acetylgalactosamine (GalNAc) residue
Disaccharide Unit GlcA-GalNAc(4S,6S)

Dermatan Sulfate (CS-B) and its Hybrid Structures

Dermatan sulfate, also known as chondroitin sulfate B (CS-B), is structurally distinct from other chondroitin sulfate isomers due to the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). wikipedia.orgfrontiersin.orgoup.com This conversion is a key feature that differentiates dermatan sulfate. wikipedia.org While often referred to as CS-B, it is technically a separate class of glycosaminoglycan. nih.gov

Dermatan sulfate chains are not homogenous and often exist as hybrid structures with chondroitin sulfate. frontiersin.orgfrontiersin.org This means a single polysaccharide chain can contain both GlcA and IdoA residues, creating complex domains with varying sulfation patterns. frontiersin.orgmdpi.com These hybrid chains exhibit remarkable structural diversity, with blocks of IdoA-containing disaccharides interspersed with GlcA-containing units. researchgate.net The sulfation of dermatan sulfate can also vary, with common forms including IdoA-GalNAc(4S). mdpi.com

Table 5: Structural Details of Dermatan Sulfate (CS-B)

Feature Description
Common Name Dermatan Sulfate, Chondroitin Sulfate B (CS-B)
Key Structural Feature Presence of L-iduronic acid (IdoA) due to epimerization of D-glucuronic acid (GlcA)
Hybrid Nature Often exists as a copolymer with chondroitin sulfate, containing both IdoA and GlcA residues in the same chain
Common Disaccharide Unit IdoA-GalNAc(4S)

Chain Length and Polydispersity

Chondroitin sulfate (CS) chains are unbranched polysaccharides characterized by a variable number of repeating disaccharide units, which consist of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). wikipedia.org This variability results in significant diversity in chain length and, consequently, molecular weight. A single chondroitin chain can be composed of over 100 individual sugar residues. wikipedia.org The molecular weight of naturally occurring chondroitin sulfate can range widely, from as low as 5 kDa to over 100 kDa. mdpi.comresearchgate.net

The chain length of CS is not uniform and is dependent on several factors, including the species and tissue of origin, as well as the extraction and purification methods employed. mdpi.commdpi.com For instance, CS derived from marine species like sharks tends to have longer chains, with molecular weights reaching up to 70 kDa, whereas CS from terrestrial animals such as cows and pigs typically has a molecular weight below 45 kDa. wikipedia.orgmdpi.com The extraction process itself can lead to some degradation, reducing the molecular weight from a natural range of 50–100 kDa to a range of 10–40 kDa for commercial products. mdpi.comgoogle.com Research on bovine nasal cartilage has identified distinct pools of chondroitin sulfate with average molecular weights of 13,000, 18,600, and 28,000 Da. capes.gov.br

The term polydispersity refers to the heterogeneity of molecular weights within a given polymer sample. The Polydispersity Index (PDI), calculated as the weight-average molecular weight (Mw) divided by the number-average molecular weight (Mn), is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample, where all chains have the same length, while higher values signify a broader distribution of chain lengths. The polydispersity of chondroitin sulfate generally ranges from 1.0 to 2.0. mdpi.com A lower PDI suggests a more homogeneous preparation. google.com For example, CS preparations from Chinese sturgeon cartilage have been shown to have PDI values of 1.05 and 1.07, indicating a very narrow molecular weight distribution. mdpi.com In contrast, a low molecular weight chondroitin sulfate sample was reported to have a PDI of 1.4. amazonaws.com The polydispersity of proteoglycans in cartilage is a direct result of the polydispersity of the attached chondroitin sulfate chains. capes.gov.br

Research has employed various techniques to characterize CS chain length and polydispersity, with Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) being a prominent method. amazonaws.comchromatographyonline.com Studies have reported specific molecular weights and PDI values for CS from various sources. For example, one analysis found a bovine-derived CS sample to have a weight-average molecular weight (Mw) of 14.8 kDa and a PDI of 1.21. chromatographyonline.com Another study comparing CS from different sources reported molecular weights of 14–26 kDa for bovine, porcine, and chicken CS, while shark and skate CS exhibited considerably higher molecular weights of 50–70 kDa. mdpi.com In horses, injury has been shown to affect CS chain length in synovial fluid, with an increase from a peak of 15.6 kDa in normal horses to 18.7 kDa in injured ones. nih.gov

Research Findings on Chondroitin Sulfate Molecular Weight and Polydispersity

The following table summarizes findings from various studies on the molecular properties of chondroitin sulfate from different biological sources.

SourceAverage Molecular Weight (Mw)Polydispersity Index (PDI)Notes
Bovine Cartilage14.8 kDa chromatographyonline.com1.21 chromatographyonline.comAnalysis performed using SEC-MALS. chromatographyonline.com
Bovine Cartilage14-26 kDa mdpi.comN/ASimilar to porcine and chicken CS. mdpi.com
Bovine Nasal Cartilage13, 18.6, and 28 kDa capes.gov.brNarrow Distribution capes.gov.brThree distinct CS components were identified. capes.gov.br
Bovine Growth Plate21.6 kDa (reserve zone) nih.govN/AIncreases to 30.4 kDa in the maturing zone. nih.gov
Porcine Cartilage14-26 kDa mdpi.comN/ASimilar to bovine and chicken CS. mdpi.com
Chicken Cartilage14-26 kDa mdpi.comN/ASimilar to bovine and porcine CS. mdpi.com
Shark Cartilage50-70 kDa mdpi.comN/AConsiderably higher than terrestrial sources. mdpi.com
Skate Cartilage50-70 kDa mdpi.comN/ASimilar to shark CS. mdpi.com
Blackmouth Catshark53-66 kDa nih.gov1.22 - 1.47 google.comnih.govPDI measured by SEC-MALLS. google.comnih.gov
Chinese Sturgeon (Head)21.0 kDa mdpi.com1.07 mdpi.comIndicates a narrow molecular weight distribution. mdpi.com
Chinese Sturgeon (Backbone)20.2 kDa mdpi.com1.07 mdpi.comIndicates a narrow molecular weight distribution. mdpi.com
Chinese Sturgeon (Fin)26.5 kDa mdpi.com1.05 mdpi.comIndicates a narrow molecular weight distribution. mdpi.com
Equine Synovial Fluid (Normal)15.6 kDa nih.govN/APeak chain length. nih.gov
Equine Synovial Fluid (Injured)18.7 kDa nih.govN/ASignificantly increased compared to normal. nih.gov
Low Molecular Weight CS (LMCS)6.9 kDa amazonaws.com1.4 amazonaws.comComparison sample to a standard CS. amazonaws.com

Iii. Biosynthesis of Chondroitin Sulfate Chains

Enzymatic Pathways of Chondroitin (B13769445) Backbone Synthesis

Following the assembly of the linkage region, the chondroitin polysaccharide backbone is synthesized. This backbone consists of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), specifically [-4GlcAβ1-3GalNAcβ1-]n. nih.govnih.gov The synthesis is initiated by the addition of the first GalNAc residue onto the linkage tetrasaccharide, a reaction catalyzed by chondroitin N-acetylgalactosaminyltransferase-1 (CSGalNAcT-1). researchgate.net

The subsequent elongation of the chain occurs through the alternating addition of GlcA and GalNAc residues from their respective UDP-sugar donors (UDP-GlcA and UDP-GalNAc). frontiersin.org This polymerization is carried out by a group of enzymes with dual catalytic activities, known as chondroitin synthases (CHSY). researchgate.netfrontiersin.org For instance, chondroitin synthase-1 (CHSY1) possesses both β1-3-N-acetylgalactosaminyltransferase and β1-4-glucuronyltransferase activities, enabling it to add both sugars required for the repeating backbone. frontiersin.org Other enzymes, such as chondroitin polymerizing factor (CHPF), work in concert with synthases to facilitate the elongation process. researchgate.net Bacterial enzymes, like KfoC from E. coli K4, are also capable of synthesizing the chondroitin backbone and are utilized in enzymatic synthesis methods. nih.govresearchgate.net

Role of Linkage Region Formation

The biosynthesis of a chondroitin sulfate (B86663) chain begins with its covalent attachment to a specific serine (Ser) residue within the core protein. This attachment is mediated by a common tetrasaccharide linkage region with the structure GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. openbiochemistryjournal.com The formation of this linker is a prerequisite for the polymerization of the chondroitin chain and occurs in a stepwise manner within the endoplasmic reticulum and Golgi apparatus. nih.govopenbiochemistryjournal.com

The process is initiated by the enzyme UDP-xylosyltransferase (XylT), which transfers a xylose (Xyl) residue from UDP-Xyl to the hydroxyl group of the serine residue on the core protein. nih.govopenbiochemistryjournal.com Subsequently, two galactose (Gal) residues are sequentially added by two distinct galactosyltransferases: β1,4-galactosyltransferase I (GalT-I) and β1,3-galactosyltransferase II (GalT-II). openbiochemistryjournal.comfrontiersin.org The linkage region is completed by the addition of a glucuronic acid (GlcA) residue by β1,3-glucuronyltransferase I (GlcAT-I). nih.govopenbiochemistryjournal.com This completed tetrasaccharide serves as the primer for the subsequent elongation of the repeating disaccharide units that form the chondroitin backbone. caldic.com

Table 1: Enzymes in Linkage Region Synthesis
EnzymeSugar TransferredStep in Pathway
UDP-xylosyltransferase (XylT)Xylose (Xyl)Initiates the linkage region by attaching Xyl to a serine residue on the core protein. nih.govopenbiochemistryjournal.com
β1,4-galactosyltransferase I (GalT-I)Galactose (Gal)Adds the first Gal residue to the Xyl. openbiochemistryjournal.comfrontiersin.org
β1,3-galactosyltransferase II (GalT-II)Galactose (Gal)Adds the second Gal residue to the first Gal. openbiochemistryjournal.comfrontiersin.org
β1,3-glucuronyltransferase I (GlcAT-I)Glucuronic Acid (GlcA)Completes the tetrasaccharide linker by adding GlcA. nih.govopenbiochemistryjournal.com

Sulfotransferase Enzymes and Specificity

The functional diversity of chondroitin sulfate is largely determined by the pattern of sulfation along its polysaccharide chain. This process, which occurs concurrently with or immediately following polymerization, involves the transfer of sulfate groups from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the GalNAc and uronic acid residues. acs.orgmdpi.com The reactions are catalyzed by a family of specific sulfotransferases, each with distinct substrate requirements. nih.gov The spatial and temporal expression of these enzymes is tightly regulated, leading to tissue-specific and developmentally regulated CS structures. nih.gov

Chondroitin-4-O-sulfotransferases are responsible for transferring a sulfate group to the 4-hydroxyl (C4) position of GalNAc residues within the growing chondroitin chain. nih.govwikipedia.org There are several identified isoforms, including C4ST-1 (also known as CHST11) and C4ST-2. nih.gov These enzymes play a crucial role in generating the chondroitin sulfate A (CS-A) motif. C4ST-1 preferentially sulfates GalNAc residues that are adjacent to a GlcA residue. uniprot.org The proper 4-O-sulfation of chondroitin by these enzymes is critical for normal skeletal development and various signaling events. nih.gov

Chondroitin-6-O-sulfotransferases catalyze the transfer of a sulfate group to the 6-hydroxyl (C6) position of GalNAc residues, creating the chondroitin sulfate C (CS-C) structure. nih.govwikipedia.org The key enzyme in this family is C6ST-1 (encoded by the CHST3 gene). isds.ch Its activity is essential, and mutations that abolish its function can lead to severe human chondrodysplasias. isds.ch Another enzyme, GalNAc-4-sulfate-6-O-sulfotransferase (GalNAc4S-6ST), is responsible for creating the disulfated E-type unit by adding a sulfate to the C6 position of a GalNAc residue that is already sulfated at the C4 position. caldic.com

Dermatan-4-O-sulfotransferase 1 (D4ST1), encoded by the CHST14 gene, is a specialized sulfotransferase pivotal to the biosynthesis of dermatan sulfate (DS). mdpi.com Unlike the C4STs that act on chondroitin, D4ST1 exhibits strict substrate specificity, catalyzing the transfer of a sulfate group to the C4 position of GalNAc residues that are specifically adjacent to an iduronic acid (IdoA) residue. mdpi.comwikipedia.org This enzymatic action works in close coordination with DS-epimerases. The sulfation of a GalNAc next to a newly formed IdoA stabilizes the epimerized structure and facilitates the further action of the epimerase on adjacent GlcA residues, promoting the formation of IdoA-rich blocks that are critical for the biological functions of DS. mdpi.comnih.gov

Epimerization and IdoA Residue Formation

The defining structural difference between chondroitin sulfate and dermatan sulfate is the presence of L-iduronic acid (IdoA) residues in DS. wikipedia.org IdoA is formed through the epimerization of D-glucuronic acid (GlcA) residues at the C5 position, a reaction that occurs at the polymer level after the GlcA has been incorporated into the growing polysaccharide chain. nih.gov

This conversion is catalyzed by two homologous enzymes: dermatan sulfate epimerase 1 (DS-epi1 or DSE) and dermatan sulfate epimerase 2 (DS-epi2). nih.govnih.gov DS-epi1 is considered the key enzyme in this process. mdpi.comresearchgate.net The epimerization reaction is reversible, but it is driven forward by the subsequent and tightly coupled action of D4ST1, which sulfates the neighboring GalNAc residue. mdpi.comnih.gov This sulfation prevents the reverse reaction, effectively locking the sugar in the IdoA configuration. mdpi.com The coordinated action of DS-epimerases and D4ST1 can result in the formation of long, contiguous blocks of IdoA residues, which are important functional domains within dermatan sulfate chains. nih.govnih.govnih.gov

Regulatory Mechanisms in Chondroitin Sulfate Biosynthesis

The biosynthesis of chondroitin sulfate (CS) is a complex and highly regulated process, ensuring the production of structurally diverse CS chains crucial for a multitude of biological functions. nih.gov The regulatory control of CS biosynthesis occurs at multiple levels, including the availability of precursor molecules, the coordinated expression and activity of biosynthetic enzymes, and epigenetic modifications. ujms.netmdpi.com This intricate regulation allows cells to produce CS chains with specific structures tailored to their developmental stage and physiological context. nih.gov

The synthesis of chondroitin sulfate proteoglycans (CSPGs) can be controlled at several key steps. These include the formation of the core protein, the maintenance of levels of the necessary nucleotide sugars, and the sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). ujms.net Furthermore, the synthesis and coordination of specific glycosyltransferases and sulfotransferases play a pivotal role in this regulatory network. ujms.net

Enzymatic Regulation:

A primary level of regulation lies in the activity and expression of the enzymes responsible for CS chain elongation and modification. nih.gov Key enzyme families involved in this process include glycosyltransferases, epimerases, and sulfotransferases. nih.gov

Glycosyltransferases: The elongation of the CS chain is carried out by a group of glycosyltransferases that sequentially add N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues. frontiersin.org Enzymes such as chondroitin sulfate synthase 1 (CHSY1), chondroitin sulfate synthase 3 (CHSY3), and chondroitin polymerizing factor 2 (CHPF2) are instrumental in determining the length of the glycosaminoglycan (GAG) side chains. mdpi.com The coordinated action of these enzymes is crucial for the proper polymerization of the chondroitin backbone. kegg.jp Studies have shown a close correlation between the levels of chondroitin sulfate glycosyltransferases and the quantity of synthesized chondroitin sulfate proteoglycan. ujms.net

Sulfotransferases: The subsequent sulfation of the chondroitin chain is a critical modification that generates the immense structural diversity of CS. frontiersin.org This process is catalyzed by various carbohydrate sulfotransferases, which transfer sulfate groups to specific positions on the GalNAc and GlcA residues. mdpi.com For instance, CHST3 and CHST7 are responsible for 6-O-sulfation, while CHST11 and CHST13 regulate 4-O-sulfation. mdpi.com The availability of the universal sulfate donor, PAPS, is a key limiting factor in the sulfation process. nih.govfrontiersin.org The affinity of different sulfotransferases for PAPS can also influence which GAG chains are preferentially sulfated. frontiersin.org

Enzyme FamilyKey EnzymesFunction in CS BiosynthesisRegulatory Significance
GlycosyltransferasesCHSY1, CHSY3, CHPF2Elongation of the glycosaminoglycan side chains by adding GalNAc and GlcA. frontiersin.orgmdpi.comControl the length of the chondroitin sulfate chain. mdpi.com
SulfotransferasesCHST3, CHST7, CHST11, CHST13Catalyze the sulfation of GAG chains at specific positions (C4S or C6S). mdpi.comDetermine the specific sulfation pattern, which is crucial for the biological function of chondroitin sulfate. frontiersin.org
Table 1: Key Enzyme Families in Chondroitin Sulfate Biosynthesis Regulation.

Epigenetic Regulation:

Recent research has highlighted the role of epigenetic mechanisms, such as DNA methylation, in regulating the expression of genes involved in CS biosynthesis. mdpi.commdpi.com DNA methylation can influence gene expression without altering the underlying DNA sequence. nih.gov

For example, age-associated changes in cognition have been linked to the epigenetic regulation of chondroitin 6-sulfotransferase (Chst3). mdpi.com A decrease in the activating histone mark H3K4me3 in the promoter region of the Chst3 gene leads to its downregulation in non-neuronal cells. mdpi.com This suggests that epigenetic modifications can fine-tune the expression of key enzymes in the CS biosynthetic pathway in response to developmental and environmental cues. mdpi.com Studies have also identified differentially methylated regions in the promoter regions of genes related to chondroitin sulfate in the context of certain diseases. nih.gov

Regulatory MechanismDescriptionExample
DNA MethylationModification of DNA that can alter gene expression without changing the DNA sequence. nih.govHypermethylation or hypomethylation of CpG islands in the promoter regions of genes encoding for chondroitin sulfate biosynthetic enzymes. nih.gov
Histone ModificationPost-translational modifications of histone proteins that can impact chromatin structure and gene accessibility. mdpi.comA decrease in H3K4me3, an activating mark, in the promoter of the Chst3 gene, leading to its downregulation. mdpi.com
Table 2: Epigenetic Regulatory Mechanisms in Chondroitin Sulfate Biosynthesis.

The intricate interplay of enzymatic and epigenetic regulation ensures the precise control of chondroitin sulfate biosynthesis, allowing for the generation of specific CS structures that are essential for tissue development and function. nih.govfrontiersin.org

Iv. Chondroitin Sulfate Proteoglycans Cspgs : Core Proteins and Functional Implications

Major Families of CSPGs

CSPGs are broadly classified into several families based on their core protein structure, localization, and function. These families include the lecticans, small leucine-rich proteoglycans (SLRPs), syndecans, and receptor-type protein tyrosine phosphatases, among others.

Lectican Family (Aggrecan, Versican, Neurocan (B1175180), Brevican)

The lectican family, also known as hyalectans, represents a group of large CSPGs found predominantly in the extracellular matrix (ECM) of various tissues, particularly in the central nervous system (CNS). nih.govbmbreports.org Members of this family share a common tripartite structure: an N-terminal globular domain (G1) that binds to hyaluronan, a central domain of variable length for GAG chain attachment, and a C-terminal globular domain (G3) containing a C-type lectin domain. researchgate.netnih.gov This structure allows lecticans to form large aggregates by interacting with hyaluronan and other ECM molecules like tenascins, creating a complex and organized matrix. bmbreports.orgnih.gov

Aggrecan: A major structural component of cartilage, aggrecan is also found in the brain, where it is a key constituent of perineuronal nets (PNNs). nih.govbmbreports.org Its core protein is large (210-250 kDa) and heavily glycosylated with over 100 GAG chains, primarily chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate. glycoforum.gr.jp This extensive glycosylation contributes to the hydrated, gel-like properties of cartilage, providing resistance to compressive forces. glycoforum.gr.jp In the brain, aggrecan helps stabilize synapses and regulate neuronal plasticity. bmbreports.org

Versican: Widely expressed in many soft tissues, versican is involved in cell adhesion, proliferation, and migration. bmbreports.orgglycoforum.gr.jp Its core protein exists in several splice variants (V0, V1, V2, V3), which differ in the size of their GAG attachment domains. bmbreports.org The V2 isoform is predominantly expressed in the brain. bmbreports.org

Neurocan: Primarily expressed in the developing and adult CNS, neurocan plays a role in neurite outgrowth and cell migration. nih.gov It is a major component of the glial scar that forms after CNS injury and is known to be inhibitory to axonal regeneration. nih.gov

Brevican (B1176078): Also predominantly a CNS proteoglycan, brevican is expressed by neurons and glia. nih.govnih.gov It exists in both a secreted form and a GPI-anchored form. Brevican is also a component of the glial scar and is implicated in the regulation of synaptic plasticity.

LecticanPrimary LocationKey FunctionsStructural Notes
AggrecanCartilage, Brain (PNNs)Structural support in cartilage, stabilization of synapses. nih.govbmbreports.orgglycoforum.gr.jpLarge core protein with >100 GAG chains. glycoforum.gr.jp
VersicanConnective tissues, BrainCell adhesion, proliferation, migration. bmbreports.orgglycoforum.gr.jpExists in multiple splice variants (V0, V1, V2, V3). bmbreports.org
NeurocanCentral Nervous SystemModulation of neurite outgrowth, cell migration. nih.govInhibitory to axon regeneration. nih.gov
BrevicanCentral Nervous SystemRegulation of synaptic plasticity, component of glial scar.Exists in secreted and GPI-anchored forms.

Small Leucine-Rich Proteoglycans (SLRPs) (e.g., Biglycan)

SLRPs are a large family of proteoglycans characterized by a relatively small core protein (around 40 kDa) containing leucine-rich repeats (LRRs). oup.comfrontiersin.org They are found in the ECM of a wide variety of tissues and play crucial roles in collagen fibrillogenesis, cell signaling, and tissue homeostasis. oup.comnih.gov

Biglycan (B1168362): A prominent member of the SLRP family, biglycan has a core protein of about 38 kDa and typically carries two GAG chains, which can be either chondroitin sulfate or dermatan sulfate. frontiersin.orgwikipedia.org It is expressed in various connective tissues, including skin, bone, and cartilage. frontiersin.orgdovepress.com Biglycan interacts with collagen fibrils and growth factors like transforming growth factor-beta (TGF-β), thereby influencing matrix organization and cellular processes. dovepress.com While structurally similar to decorin, another SLRP, biglycan has distinct expression patterns and functions. dovepress.com

SLRPCore Protein Size (approx.)Number of GAG ChainsKey Functions
Biglycan38 kDaTwo (CS or DS) frontiersin.orgwikipedia.orgCollagen fibrillogenesis, TGF-β signaling, matrix organization. dovepress.com

Syndecans

Syndecans are a family of transmembrane proteoglycans that act as cell surface co-receptors, participating in cell-matrix adhesion and growth factor signaling. nih.govwikipedia.org There are four members in the vertebrate syndecan family (syndecan-1 to -4). nih.gov Their structure includes an extracellular domain (ectodomain) carrying GAG chains (both heparan sulfate and chondroitin sulfate), a single transmembrane domain, and a short, highly conserved cytoplasmic domain that interacts with the cytoskeleton. wikipedia.orgscielo.br The ectodomains can be shed from the cell surface, releasing them into the extracellular space where they can continue to modulate signaling. researchgate.net Syndecans are involved in a wide array of biological processes, including wound healing, angiogenesis, and inflammation, by binding to ligands such as fibroblast growth factors (FGFs) and extracellular matrix proteins like fibronectin. nih.govwikipedia.org

SyndecanTypeKey LigandsPrimary Functions
Syndecan-1TransmembraneFGFs, FibronectinCell adhesion, growth factor signaling, wound healing. nih.govwikipedia.org
Syndecan-2TransmembraneFGFs, Tenascin-CNeuronal development, cell adhesion. wikipedia.org
Syndecan-3TransmembraneFGFs, Heparin-binding growth-associated molecule (HB-GAM)Neuronal development. wikipedia.org
Syndecan-4TransmembraneFGFs, FibronectinFocal adhesion formation, cell spreading. researchgate.net

Receptor-type Protein Tyrosine Phosphatases (e.g., Phosphacan)

Certain receptor-type protein tyrosine phosphatases (RPTPs) can be modified with chondroitin sulfate chains, functioning as part-time CSPGs. researchgate.net These molecules have an extracellular domain, a transmembrane segment, and an intracellular domain with phosphatase activity. mdpi.com

Phosphacan (RPTPβ/ζ): This is a well-characterized example that exists in multiple forms. researchgate.net One form is a transmembrane receptor (PTPRZ1) with intracellular phosphatase activity. Another is a secreted, soluble CSPG called phosphacan, which corresponds to the entire extracellular domain of the receptor. researchgate.net It is abundantly expressed in the developing CNS and is involved in regulating cell adhesion and neurite outgrowth. Its ligands in the nervous system include various cell adhesion molecules and growth factors. physiology.org

RPTPFormLocationKey Functions
Phosphacan (RPTPβ/ζ)Transmembrane and SecretedCentral Nervous SystemCell adhesion, neurite outgrowth regulation. researchgate.netphysiology.org

Novel CSPGs (e.g., SRPX2)

Research continues to identify new proteins that are modified by chondroitin sulfate, expanding the family of CSPGs.

Novel CSPGKey Structural FeatureKnown Functions
SRPX2Sushi repeat modules uniprot.orgnih.govSynapse formation, angiogenesis, cell adhesion. aacrjournals.orgwikipedia.org

Core Protein Diversity and Glycosylation Sites

The vast functional potential of CSPGs is rooted in the diversity of their core proteins and the specific sites where GAG chains are attached. nih.gov Core proteins are not merely scaffolds; they possess distinct domains that confer specific biological activities, such as binding to other proteins, localizing to specific cellular compartments (e.g., cell membrane, ECM), and participating in signaling cascades. scielo.brnews-medical.net

The attachment of CS chains occurs post-translationally in the Golgi apparatus. wikipedia.org The process is initiated by the addition of a xylose molecule to a specific serine residue within the core protein, followed by the assembly of a tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl) upon which the repeating disaccharide units of the CS chain are built. wikipedia.orgfrontiersin.org

The serine residue targeted for glycosylation is typically part of a specific recognition sequence. While a simple Ser-Gly dipeptide is the minimal requirement, the surrounding amino acid sequence plays a significant role. wikipedia.org Analysis of glycosylation sites has revealed that acidic residues (aspartic or glutamic acid) in close proximity to the serine often enhance the efficiency of GAG chain attachment. researchgate.net Recent glycoproteomic studies have shown a correlation between the acidity of the attachment site motif and the level of sulfation on the attached CS chain, suggesting a sophisticated regulatory mechanism where the core protein sequence can influence the fine structure of the GAG chain. researchgate.net

The number of GAG chains attached to a core protein can vary dramatically, from a single chain on some SLRPs to over one hundred on aggrecan. glycoforum.gr.jpescholarship.org This variation, combined with the diversity of the core proteins themselves, creates a vast repertoire of CSPG molecules with specialized functions in virtually every tissue of the body. news-medical.netlibretexts.org

Structural Organization of CSPGs within the Extracellular Matrix

Chondroitin Sulfate Proteoglycans (CSPGs) are integral macromolecules of the extracellular matrix (ECM), particularly in the central nervous system (CNS), where they contribute significantly to its structure and function. nih.govnih.gov Their organization within the ECM is complex, involving interactions with a variety of other matrix components to form highly structured, functional assemblies. nih.govbioscientifica.com These structures are crucial for processes ranging from tissue mechanics to the regulation of cellular behavior. bioscientifica.compatsnap.com

The fundamental structure of a CSPG consists of a core protein to which one or more chondroitin sulfate (CS) glycosaminoglycan (GAG) chains are covalently attached. nih.govwikipedia.org This dual nature, combining protein and polysaccharide, allows for a vast diversity in structure and function. nih.gov The organization of CSPGs in the ECM is largely dictated by the interactions of both the core protein and the GAG chains with other molecules. bioscientifica.comnih.gov

A primary organizational feature of many CSPGs, especially the lectican family, is their ability to form large aggregates with hyaluronic acid (HA), a non-sulfated GAG. nih.govbiorxiv.orgbmbreports.org This interaction is stabilized by link proteins (HAPLNs), which form a ternary complex by binding to both the N-terminal G1 domain of the lectican core protein and the HA backbone. biorxiv.orgmdpi.combiorxiv.org This creates a large, hydrated, gel-like structure that provides tissues, like cartilage, with resilience and load-bearing properties. patsnap.com In the brain, these HA-based aggregates are fundamental to the architecture of the ECM. biorxiv.orgbmbreports.org

Interactive Table: Key Components of CSPG-Hyaluronic Acid Aggregates

Component Description Primary Function in Aggregation Key Interactions
Hyaluronic Acid (HA) A large, non-sulfated glycosaminoglycan. bmbreports.orgmdpi.com Forms the central backbone or scaffold of the aggregate. mdpi.comfrontiersin.org Binds to the N-terminal G1 domain of lectican core proteins. nih.gov
Lecticans (e.g., Aggrecan, Versican) A family of large CSPGs with specific domains. nih.govuvigo.es Serve as the main proteoglycan component, attaching to the HA backbone. nih.gov N-terminal G1 domain binds HA; C-terminal G3 domain binds other molecules like tenascins. nih.govbmbreports.org
Link Proteins (HAPLNs) A family of glycoproteins that stabilize ECM structures. biorxiv.orgbiorxiv.org Stabilize the non-covalent interaction between lecticans and HA. biorxiv.orgmdpi.com Binds to both the lectican G1 domain and the hyaluronic acid chain. biorxiv.org
Tenascin-R An extracellular matrix glycoprotein (B1211001). mdpi.com Cross-links lectican molecules within the aggregate, further stabilizing the structure. mdpi.comwikipedia.org Binds to the C-terminal domains of lecticans and other ECM components. bmbreports.orgwikipedia.org

Beyond aggregation with HA, CSPGs interact with a host of other ECM molecules, contributing to a complex and dynamic matrix architecture. These interactions are critical for cell adhesion, migration, and signaling. wikipedia.orgoup.com CSPGs are known to associate with fibrous proteins like fibronectin and laminin (B1169045). wikipedia.orgoup.com For instance, studies have shown that the inhibitory effects of some CSPGs on neuronal adhesion and outgrowth can be modulated by their binding to laminin or fibronectin. oup.comnih.govscielo.br The specific interactions can be distinct; for example, the interactions of aggrecan with laminin are different from its interactions with fibronectin. nih.gov

In the specialized environment of the CNS, CSPGs are principal components of perineuronal nets (PNNs). mdpi.comfrontiersin.orgaging-us.com PNNs are condensed, lattice-like ECM structures that enwrap the cell bodies and proximal dendrites of certain neurons. nih.govmdpi.comwikipedia.org The backbone of PNNs is formed by hyaluronic acid, which is anchored to the neuronal surface. mdpi.comresearchgate.net Lecticans, such as aggrecan, bind to this HA scaffold, stabilized by link proteins. frontiersin.orgwikipedia.org The structure is further cross-linked by the glycoprotein tenascin-R, which connects different lectican molecules. mdpi.comwikipedia.org This intricate assembly creates a stable microenvironment around the neuron that is thought to stabilize synapses and regulate neuronal plasticity. mdpi.comaging-us.com

Interactive Table: CSPG Interactions with Other ECM Molecules

Interacting Molecule CSPG Family/Member Involved Nature of Interaction Functional Implication
Fibronectin Lecticans (e.g., Versican, Aggrecan) Binding can modulate cell adhesion and neurite outgrowth. nih.gov The CSPG-binding domains of fibronectin are located in the IIIcs region and adjoining type III repeats. nih.gov Influences neuronal adhesion and migration. oup.com The presence of versican can inhibit sensory neuron adhesion to fibronectin. nih.gov
Laminin Lecticans, other CSPGs Modulates neuronal adhesion and growth cone behavior. oup.comnih.govnih.gov CSPGs can act as barriers to neurite extension on laminin substrates. oup.com Controls axonal growth cone velocity and guidance. scielo.br Aggrecan can regulate the expression of laminin-binding integrins in neurons. nih.gov
Collagens Various CSPGs Structural integration within connective tissues. bioscientifica.comwikipedia.org Contributes to the overall structural integrity and mechanical properties of tissues like cartilage. bioscientifica.com
Tenascin-C Lecticans Interacts with individual CSPG molecules within PNNs. mdpi.com Contributes to the organization and stability of the perineuronal net. mdpi.com
Integrins Cell surface receptors that bind ECM components CSPGs can indirectly influence integrin function by binding to their ligands (e.g., laminin, fibronectin). nih.govnih.gov Regulates cell-matrix adhesion and signaling. For example, aggrecan can trigger an increase in the expression of laminin-receptor integrins. nih.gov

The structural organization of CSPGs is not static but is dynamically remodeled by cellular activities, allowing for tissue development and repair. frontiersin.org The diversity in core proteins, the number and type of GAG chains, and the pattern of sulfation all contribute to the wide range of structural and functional roles that CSPGs play within the extracellular matrix. nih.govuvigo.es

V. Roles of Chondroitin Sulfates in Cellular and Molecular Processes

Cell Adhesion and Migration Mechanisms

Chondroitin (B13769445) sulfates are integral regulators of cell adhesion and migration, processes fundamental to development, tissue repair, and pathological conditions like tumor invasion. d-nb.infoiiarjournals.orgnih.gov They function by mediating the attachment of cells to specific components of the extracellular matrix and by influencing the dynamic assembly and disassembly of adhesion sites. iiarjournals.orgwhiterose.ac.uk

The role of CS in these processes is often context-dependent, capable of either promoting or inhibiting cell adhesion and movement. For instance, the CS moiety on the transmembrane glycoprotein (B1211001) CD44 is crucial for melanoma cell migration on type I collagen and for endothelial cell adhesion to fibrinogen. d-nb.info Similarly, thrombomodulin, a transmembrane glycoprotein, enhances vascular smooth muscle cell (VSMC) adhesion and migration through its chondroitin sulfate (B86663) component. d-nb.infodoaj.org This effect is mediated by the activation of β1-integrin and focal adhesion kinase (FAK). d-nb.infodoaj.org

In fibrosarcoma cells, cell-surface CSPGs are essential for adhesion and migration. iiarjournals.org Research has shown that enzymatic removal of CS chains or inhibition of their synthesis significantly impairs these cellular functions. iiarjournals.org Conversely, the addition of free CS chains can enhance chemotaxis and migration while inhibiting adhesion, suggesting a complex regulatory role. iiarjournals.org The signaling pathways involved include the JNK pathway for motility and tyrosine kinase-dependent pathways for migration. iiarjournals.org

The ability of CSPGs to interact with multiple adhesion receptors and ECM ligands, such as fibronectin and laminin (B1169045), allows them to act as coregulators of cell-matrix interactions, thereby influencing cell phenotype and behavior. nih.govwhiterose.ac.ukgrantome.com

Receptor Binding and Ligand Interactions

The highly negative charge conferred by sulfate groups allows chondroitin sulfate chains to interact with a multitude of physiologically active molecules. frontiersin.orgfrontiersin.org These interactions are pivotal for controlling cell behavior during development and in disease progression. frontiersin.org The specificity of these interactions is often determined by the sulfation pattern and the length of the CS chain. frontiersin.org

CS chains bind to a diverse array of proteins, including:

Growth factors frontiersin.orgnih.gov

Cytokines frontiersin.orgglycoforum.gr.jp

Chemokines frontiersin.orgaai.org

Cell surface receptors frontiersin.org

Adhesion molecules frontiersin.org

These interactions can facilitate signal transduction, modulate enzyme activity, and influence the formation of signaling complexes at the cell surface. frontiersin.orgoup.com

Interactions with Neural Cell Adhesion Molecules (N-CAM, Ng-CAM)

Chondroitin sulfate proteoglycans in the brain, such as neurocan (B1175180) and phosphacan, play a significant role in modulating neural cell interactions by binding to neural cell adhesion molecules (N-CAM) and Ng-CAM. thebiogrid.orgnih.govrupress.org These interactions can inhibit the homophilic binding of N-CAM and Ng-CAM, thereby regulating neuronal adhesion and neurite outgrowth. nih.govrupress.org

Studies have shown that the brain-specific proteoglycans neurocan and 3F8 proteoglycan strongly inhibit the aggregation of beads coated with either N-CAM or Ng-CAM. nih.govrupress.org This inhibition is primarily mediated by the core protein of the proteoglycan, although the CS chains contribute to the binding. rupress.org For example, phosphacan, which is the extracellular domain of the receptor-type protein tyrosine phosphatase ζ/β (RPTPζ/β), binds with high affinity to both N-CAM and Ng-CAM, suggesting these CAMs are major receptors for phosphacan on neurons. rupress.org The binding of neurocan to N-CAM has been shown to involve specific residues within the CAM's structure. nih.gov

These interactions are crucial for modulating cell adhesion and migration within the developing nervous system. grantome.comnih.govrupress.org By binding to CAMs, CSPGs can influence cell-cell contacts and guide migrating neurons. grantome.com

Binding to Growth Factors and Cytokines

Chondroitin sulfates are key modulators of growth factor and cytokine signaling. frontiersin.orgresearchgate.net They can act as co-receptors, presenting growth factors to their high-affinity receptors on the cell surface, or function as a reservoir, storing these signaling molecules in the extracellular matrix. nih.govoup.com The sulfation pattern of the CS chain is critical for the specificity of these interactions. frontiersin.orgnih.gov

For example, highly sulfated CS variants, such as CS-D and CS-E, are particularly important for these interactions. frontiersin.org CS-E has been shown to bind with high affinity to various heparin-binding growth factors, including fibroblast growth factors (FGF-16, FGF-18) and heparin-binding epidermal growth factor-like growth factor (HB-EGF), with affinities comparable to heparin itself. nih.gov Similarly, CS-D and CS-E can bind to the growth factors midkine (B1177420) (MK) and pleiotrophin (B1180697) (PTN) to promote neuron growth, a function not shared by the less sulfated CS-A and CS-C. frontiersin.org

The interaction between CS and growth factors like transforming growth factor β1 (TGF-β1) is also important in processes such as chondrogenesis. researchgate.net The binding of CS to these factors can influence their effective concentration and availability to cells, thereby regulating cellular responses. researchgate.net

Table 1: Interactions of Chondroitin Sulfate with Select Growth Factors
Growth FactorInteracting CS TypeObserved Effect/FunctionReference
Midkine (MK)CS-D, CS-EPromotes neuron growth frontiersin.org
Pleiotrophin (PTN)CS-D, CS-EPromotes neuron growth frontiersin.org
Fibroblast Growth Factor-16 (FGF-16)CS-EBinds with high affinity (Kd ≈ 47.2 nM) nih.gov
Fibroblast Growth Factor-18 (FGF-18)CS-EBinds with high affinity (Kd ≈ 8.9 nM) nih.gov
HB-EGFCS-EBinds with high affinity (Kd ≈ 16 nM) nih.gov
Transforming Growth Factor β1 (TGF-β1)Sulfated CSInvolved in chondrogenesis researchgate.net

Chemokine Interactions

This compound interact with chemokines, which are small cytokines involved in guiding the migration of cells, particularly immune cells. frontiersin.orgaai.org These interactions are crucial for the formation of chemokine gradients in tissues, which direct cell movement during inflammation and immune responses. aai.orgfrontiersin.org

The binding of chemokines to CS is primarily driven by electrostatic interactions between the negatively charged sulfate groups of the CS and basic amino acid residues on the chemokine surface. frontiersin.org The degree and pattern of sulfation on the CS chain significantly influence binding affinity. researchgate.net For example, oversulfated chondroitin sulfate (OSCS) has been shown to bind strongly to T cell chemokines like stromal cell-derived factor-1 (SDF-1), inhibiting its signaling and T cell chemotaxis. plos.org

The interaction of the chemokine CXCL8 (Interleukin-8) with CS is important for its function in the lungs. aai.org While CXCL8 binds to heparan sulfate, studies have shown that specific forms like chondroitin-6-sulfate are also important for this interaction, whereas chondroitin-4-sulfate shows lower binding affinity. frontiersin.org These interactions help to immobilize chemokines on the endothelial surface, presenting them to rolling leukocytes and facilitating their extravasation into tissues. aai.orgfrontiersin.org

Modulation of Neuronal Development and Plasticity

Chondroitin sulfate proteoglycans are major components of the brain's extracellular matrix and are deeply involved in regulating neuronal development, plasticity, and regeneration. nih.govimrpress.com They influence a wide range of processes, including the proliferation of neural progenitor cells, neuronal migration, axon guidance, and the formation of perineuronal nets (PNNs). nih.govnih.gov PNNs are specialized ECM structures that enwrap certain neurons, particularly parvalbumin-positive inhibitory interneurons, and are thought to stabilize synapses and restrict plasticity in the adult brain. imrpress.comjst.go.jp

The function of CSPGs in the nervous system is often dualistic. While they are widely known for inhibiting axonal growth, particularly after injury, they can also promote neurite outgrowth in specific contexts. mdpi.com For example, CS can enhance the outgrowth of neurites from hippocampal neurons while inhibiting it in retinal ganglion cells. mdpi.com This functional diversity is largely attributed to the specific sulfation patterns within the CS chains, which create a "sulfation code" that dictates their interaction with different binding partners. oup.comjst.go.jp

Regulation of Axon Guidance and Regeneration Inhibition

One of the most studied roles of this compound in the nervous system is their potent inhibition of axon regeneration following injury to the central nervous system (CNS). mdpi.comfrontiersin.orgeneuro.org After an injury, such as a spinal cord injury, CSPGs are upregulated by glial cells, forming a glial scar that acts as both a physical and a chemical barrier to regenerating axons. frontiersin.orgnih.gov

The inhibitory effect of CSPGs is mediated through their interaction with specific receptors on the neuronal growth cone. nih.gov Key receptors that bind to the CS chains of CSPGs include:

Receptor Protein Tyrosine Phosphatase sigma (PTPσ) oup.comnih.gov

Leukocyte common antigen-related phosphatase (LAR) nih.gov

Nogo receptors (NgR1 and NgR3) nih.gov

Binding of CSPGs to these receptors, particularly PTPσ, triggers downstream intracellular signaling cascades that lead to the collapse of the growth cone and inhibition of axon extension. oup.comnih.gov This signaling often involves the activation of RhoA, a small GTPase that regulates the actin cytoskeleton. nih.gov

However, the role of CS is not exclusively inhibitory. Specific sulfation patterns can lead to different outcomes. oup.com For instance, while general CSPGs are inhibitory, CS-E has been shown to promote axon growth by binding to a different receptor, contactin-1. oup.com Furthermore, a ligand known as a proliferation-inducing ligand (APRIL) can block the interaction between CSPGs and their inhibitory receptors (PTPσ and NgR), thereby neutralizing the inhibitory effects of CS on axonal growth. oup.com This highlights the complexity of CS-mediated regulation, where the balance between inhibitory and permissive signals, dictated by specific CS structures and their binding partners, determines the ultimate effect on axon guidance and regeneration. oup.com

Table 2: CSPG Receptors and Their Role in Axon Regeneration
ReceptorFunction upon CSPG BindingDownstream SignalingReference
PTPσInhibition of axon regenerationActivation of RhoA, Inactivation of Akt oup.comnih.gov
LARInhibition of axon regenerationActivation of RhoA, Inactivation of Akt nih.gov
NgR1 / NgR3Inhibition of axon regenerationActivation of RhoA nih.gov
Contactin-1Promotion of axon growth (by CS-E)Induces intracellular downstream signaling oup.com

Formation and Function of Perineuronal Nets (PNNs)

Perineuronal nets (PNNs) are specialized, lattice-like structures of the extracellular matrix that enwrap the cell body and dendrites of certain neurons in the central nervous system. caltech.edunih.gov Chondroitin sulfate proteoglycans (CSPGs) are major components of these nets, alongside other molecules like hyaluronan and tenascin-R. aging-us.comresearchgate.netnih.gov

The formation of PNNs is a developmentally regulated process that coincides with the closure of critical periods of neuronal plasticity. nih.govnih.gov The specific structure of the chondroitin sulfate chains, particularly their sulfation patterns, is crucial for both the assembly and function of PNNs. caltech.edunih.gov For instance, the transition from predominantly chondroitin-6-sulfate (C6S) in early development to chondroitin-4-sulfate (C4S) in adulthood is a key factor in PNN maturation and the stabilization of neural circuits. aging-us.com

PNNs contribute to the structural and functional stability of synapses. nih.gov They are thought to act as a physical barrier, restricting the rearrangement of synaptic connections. researchgate.netoup.com Furthermore, PNNs can sequester and present signaling molecules, such as the homeoprotein Otx2 and semaphorin 3A, to the neuronal surface, thereby influencing neuronal function and plasticity. nih.govimrpress.com The binding of these molecules to the CS chains within the PNNs is often dependent on specific sulfation patterns. oup.com

Research has shown that the enzymatic removal of this compound from PNNs using chondroitinase ABC can reactivate neuronal plasticity in the adult brain. researchgate.netnih.gov This highlights the critical role of CS in maintaining the stability of mature neural circuits. The structural integrity of PNNs, regulated by the composition of their CSPGs, is therefore essential for normal brain function.

Interneuronal Activity Regulation

This compound, particularly through their incorporation into perineuronal nets, play a significant role in regulating the activity of interneurons, especially fast-spiking, parvalbumin-positive (PV+) GABAergic interneurons. imrpress.comfrontiersin.org PNNs are predominantly found around these inhibitory neurons. frontiersin.org

The formation of PNNs around PV+ interneurons is an activity-dependent process. nih.gov Blockade of neuronal activity or specific calcium channels can prevent the proper formation of these structures in culture. nih.gov Once formed, the removal of chondroitin sulfate-rich PNNs has been shown to increase the excitability of these interneurons. nih.gov

The sulfation patterns of CS chains are also critical in this regulatory function. For example, the maturation of PNNs, marked by an increase in 4-O-sulfation, is thought to be a molecular brake that stabilizes the function of PV-expressing interneurons at the end of critical periods. pnas.org

Furthermore, this compound can act in concert with other guidance cues to direct the migration of cortical interneurons during development. nih.gov For instance, chondroitin-4-sulfate co-localizes with semaphorin 3A to create a repulsive corridor that guides migrating interneurons. nih.gov This demonstrates that CS can directly influence the development and integration of interneurons into neural circuits, thereby regulating their activity.

Immune Cell Regulation and Immunomodulatory Activities

This compound have demonstrated significant immunomodulatory and anti-inflammatory properties. researchgate.netresearchgate.net They can influence the function of various immune cells and modulate inflammatory responses, suggesting a broader role beyond their structural functions in tissues. nih.govnih.gov

The immunomodulatory effects of CS can be attributed to their ability to interact with a variety of molecules involved in the immune response, including cytokines, chemokines, and cell surface receptors. nih.govfrontiersin.orgresearchgate.net These interactions can lead to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is central to inflammation. nih.govtermedia.pl

The specific structure of CS, including the sulfation pattern, can influence its immunomodulatory activity. nih.govfrontiersin.org For example, different sulfation patterns may exhibit varying effects on cytokine production and immune cell activation. frontiersin.org

Effects on Macrophages and Dendritic Cells

This compound can significantly modulate the function of macrophages and dendritic cells, which are key antigen-presenting cells in the innate immune system. nih.govresearchgate.netnih.gov

In studies with the murine macrophage cell line RAW 264.7, chondroitin sulfate was found to enhance pinocytic and phagocytic activity. nih.gov It also stimulated the production of reactive oxygen species (ROS) and the secretion of nitric oxide (NO) and various cytokines, including TNF-α, IL-6, and IL-10, by activating Toll-like receptor 2 (TLR2). nih.gov Some research indicates that fucosylated chondroitin sulfate can also promote the proliferation of RAW 264.7 cells and the production of pro-inflammatory cytokines like IL-1β and IL-6, with these effects being mediated through TLR2 and TLR4. researchgate.net

However, the effects of CS on macrophages can be complex and context-dependent. nih.gov For instance, while some studies show that chondroitin sulfate A (CSA) can activate NF-κB and induce TNF-α production, chondroitin sulfate C (CSC) has been shown to attenuate the inflammatory response in macrophages by suppressing NF-κB nuclear translocation. nih.govkyoto-u.ac.jp Furthermore, both CSA and CSC have been reported to inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory mediators in bone marrow-derived macrophages. nih.gov

With regard to dendritic cells, certain chondroitin sulfate proteoglycans, like versican, can induce their dysfunction through the activation of TLR2. nih.gov

Influence on Cytokine and Chemokine Signaling

This compound can exert a significant influence on cytokine and chemokine signaling, which is central to the inflammatory response. frontiersin.orgresearchgate.net Due to their highly negative charge, CS can bind to and modulate the activity of these signaling molecules. frontiersin.orgnih.gov

Research has shown that chondroitin sulfate can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. researchgate.nettermedia.pl This effect is often mediated by the inhibition of the NF-κB signaling pathway. nih.govtermedia.pl For instance, CS can decrease the phosphorylation of key signaling molecules like Erk1/2 and p38 MAPK, leading to reduced NF-κB nuclear translocation. nih.gov

The sulfation pattern of CS is an important determinant of its effect on cytokine production. frontiersin.org For example, chondroitin sulfate A has been shown to have the highest activity in promoting cytokine production in murine splenocytes, while chondroitin sulfate E can decrease Th1-promoted activity. frontiersin.org

Oversulfated chondroitin sulfate has been found to bind strongly to chemokines, such as SDF-1 (CXCL12), and can inhibit their signaling. nih.gov This interaction can block chemokine-driven cell migration, which is a critical process in inflammation. nih.gov

The table below summarizes the effects of this compound on various cytokines and chemokines as reported in different studies.

Cytokine/ChemokineEffect of Chondroitin SulfateCell Type/Context
TNF-αIncreased secretionRAW 264.7 macrophages (via TLR2) nih.gov
Decreased productionChondrocytes, Macrophages (via NF-κB inhibition) researchgate.netnih.govresearchgate.net
IL-6Increased secretionRAW 264.7 macrophages (via TLR2) nih.gov
Decreased productionBone marrow-derived macrophages researchgate.net
IL-10Increased secretionRAW 264.7 macrophages (via TLR2) nih.gov
IL-1βDecreased productionChondrocytes, Macrophages researchgate.netnih.govresearchgate.net
IL-17DownregulatedOsteoarthritic chondrocytes ors.org
IL-27DownregulatedOsteoarthritic chondrocytes ors.org
RANTES/CCL5DownregulatedOsteoarthritic chondrocytes ors.org
SDF-1 (CXCL12)Signaling inhibitedActivated T cells nih.gov

B Cell Proliferation Modulation

Chondroitin sulfate has been shown to modulate the proliferation of B cells, a key component of the adaptive immune system. frontiersin.orgnih.gov

In vitro studies have demonstrated that chondroitin sulfate, but not other glycosaminoglycans like dextran, can induce a significant proliferation of B cells. nih.gov This proliferative effect is mediated through the tyrosine kinases BTK and Syk and is dependent on the B cell receptor components Ig-α and Ig-β. nih.gov

Further research has indicated that chondroitin sulfate B (CSB), also known as dermatan sulfate, stimulates the polyclonal proliferation of murine B cells. psu.edu The signaling pathways involved in this process appear to involve protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). psu.edu

In vivo experiments in mice have shown that the injection of chondroitin sulfate can lead to an expansion of B cells and an increase in CD138+ cells (a marker for plasma cells) in the spleen and bone marrow. nih.gov This suggests that CS can not only stimulate B cell proliferation but also their differentiation into antibody-producing cells.

Roles in Morphogenesis and Organogenesis

This compound (CS), as integral components of chondroitin sulfate proteoglycans (CSPGs), are critically involved in the complex orchestration of embryonic development, guiding tissue morphogenesis and the formation of organs. frontiersin.org Their functions are diverse, ranging from modulating signaling pathways and cell migration to influencing cell division and differentiation. frontiersin.orgplos.org The specific roles of CS are often dictated by the sulfation patterns along their glycosaminoglycan (GAG) chains, creating a "sulfation code" that regulates their interaction with growth factors, morphogens, and cell surface receptors. caltech.edufrontiersin.org

Nervous System Development

During the development of the central nervous system (CNS), CSPGs are widely expressed and act as crucial guidance cues. nih.govtcsedsystem.edu They are involved in nearly every stage, from cell proliferation and migration to axon guidance and synapse formation. tcsedsystem.educobiss.net

Axon Guidance and Cell Migration: CSPGs in the embryonic brain help direct cell migration and axonal outgrowth. nih.gov For instance, they are found in high concentrations in areas that inhibit axon elongation, such as the embryonic roof plate, effectively guiding axons to their correct paths. wikipedia.org The sulfation pattern of the CS chains is a key determinant of their effect on axonal growth; a CSPG can be either inhibitory or permissive depending on the molecular position of the sulfate groups. nih.gov Generally, chondroitin 4-sulfates (C4S) are considered inhibitory to cell attachment and migration, while chondroitin 6-sulfates (C6S) are more permissive. frontiersin.org

Neural Proliferation: Specific CSPGs, such as phosphacan, are concentrated in proliferative regions like the ventricular zone of the embryonic brain, suggesting a role in modulating cell division. nih.gov

Brain Enlargement: In chick embryos, CSPGs are secreted into the neural cavity, forming an osmotically active intraneural fluid. nih.gov This fluid generates positive pressure that is believed to play a significant mechanical role in the early enlargement of the brain vesicles. nih.gov

Cardiovascular Morphogenesis

This compound are essential for the proper formation and differentiation of cardiac tissues.

Cardiac Lineage Specification: Endogenous CS plays a biphasic role in the differentiation of embryonic stem cells into cardiac cells by inhibiting the Wnt/β-catenin signaling pathway. plos.org The removal of CS impairs cardiac differentiation, and this effect can be mimicked by the addition of a specific, highly sulfated chondroitin sulfate, CS-E. plos.org This highlights the importance of the CS sulfation balance in controlling cardiac cell lineage decisions. plos.org

Heart Valve and Atrioventricular (AV) Canal Formation: CS is a known component of adult heart valves, and its presence is critical during development. nih.gov In zebrafish, CS is expressed in a spatially and temporally restricted manner in the atrioventricular (AV) boundary. nih.gov Depletion of CS leads to defects in the formation of the AV canal, disrupting the expression of key cell migration and AV canal markers like spp1, notch1b, versican, and tbx2b. nih.gov The proteoglycan versican, which carries CS chains, is crucial for the formation of endocardial cushions, the precursors to valve leaflets. nih.gov

Cardiac Homeostasis and Disease: While crucial for development, the accumulation of CS, particularly chondroitin-4-sulfate, in the extracellular matrix is associated with fibrosis and inflammation in failing hearts. drugtargetreview.comahajournals.org However, at the acute phase of pressure overload, CS-GAGs produced by cardiac fibroblasts can have a cardioprotective effect, suggesting a biphasic role in heart failure progression. ahajournals.org

Skeletal and Limb Development

The process of chondrogenesis (cartilage formation), which is fundamental to skeleton formation, is tightly regulated by the levels of CS and hyaluronic acid. biologists.com

Chondrogenesis and Mesenchymal Condensation: Normal limb development involves an increase in CS synthesis and a decrease in hyaluronic acid synthesis around day 12.5 in mouse embryos, which correlates with the condensation of mesenchymal cells to form cartilage primordia. biologists.com In the brachypod mouse model, a delay in these changes leads to abnormal mesenchymal condensation and skeletal defects. biologists.com

Limb Bud Vascularization: A specific basement membrane-CSPG is found in the developing limb buds of rats, where it is localized to the ectodermal basement membrane and around developing blood vessels. nih.gov Its distribution suggests a role in regulating the formation of the limb's vascular network, which is essential for proper growth and patterning. nih.gov

Regulation by Sulfation: The sulfation patterns of CS chains significantly affect chondrogenic differentiation. nih.gov Studies using chondroprogenitor cells have shown that CS-E, which is rich in di-sulfated disaccharides, significantly promotes chondrogenic differentiation by enhancing the expression of markers like col2a1, aggrecan, and sox9. nih.gov

Roles in Other Morphogenetic Processes

The influence of this compound extends to the development of various other organs and fundamental embryonic processes.

Lung Morphogenesis: CSPGs are required for the growth and branching morphogenesis of the embryonic lung. physiology.org Enzymatic removal of CS with chondroitinase ABC in cultured lung explants abolishes branching, demonstrating the dynamic role of these molecules in lung development. physiology.org

Body Axis and Midline Development: In zebrafish, the transmembrane proteoglycan Cspg4 is essential for organizing the anterior-posterior body axis. plos.org Its function is mediated through the Wnt/planar cell polarity (PCP) signaling pathway, and improper expression levels can lead to developmental defects like cyclopia. plos.org

Notochord Morphogenesis: In the ascidian Ciona intestinalis, two chondroitin 6-O-sulfotransferases (Ci-C6ST-like1 and Ci-C6ST-like7) are required for the convergent extension movements of notochordal cells, a key process in shaping the embryonic body plan. nih.gov

Early Embryonic Cell Division: In the nematode Caenorhabditis elegans, chondroitin is essential for early embryogenesis. rupress.org The proteoglycans CPG-1 and CPG-2 are required for proper cytokinesis during embryonic cell division. rupress.org

The following tables summarize key research findings on the role of this compound in morphogenesis and organogenesis.

Table 1: Research Findings on Chondroitin Sulfate in Organogenesis

Organ System Model Organism Experimental Approach Key Findings Reference(s)
Cardiovascular Mouse (Embryonic Stem Cells) Enzymatic removal of CS (Chondroitinase ABC); Addition of exogenous CS-E. CS plays a biphasic role in cardiac differentiation by inhibiting Wnt/β-catenin signaling. CS-E mimics this effect. plos.org
Cardiovascular Zebrafish Morpholino-based knockdown of CS synthesis. CS depletion disrupts atrioventricular canal formation and expression of key developmental markers (spp1, notch1b, versican). nih.gov
Nervous System Chick Embryo Immunocytochemistry. CSPGs are secreted into the neural cavity, creating an osmotically active fluid that likely contributes to brain enlargement. nih.gov
Skeletal System Mouse (ATDC5 cells) Culture with variously sulfated CS (e.g., CS-E). CS-E, rich in di-sulfated disaccharides, significantly promotes chondrogenic differentiation and matrix production. nih.gov
Skeletal System Mouse (Brachypod mutant) Analysis of GAG synthesis rates. A delay in the shift from hyaluronic acid to CS synthesis is correlated with abnormal mesenchymal condensation and limb defects. biologists.com
Respiratory System Rat (Lung explant culture) Treatment with Chondroitinase ABC. Enzymatic removal of CS abolishes branching morphogenesis, indicating CSPGs are required for lung development. physiology.org
General Morphogenesis Zebrafish Knockdown and overexpression of cspg4. Cspg4 regulates body axis organization via the Wnt/PCP pathway. Proper distribution is critical for midline development. plos.org

| General Morphogenesis | Ascidian (Ciona intestinalis) | Morpholino-based knockdown of C6STs. | Chondroitin 6-O-sulfotransferases are required for the convergent extension movements of notochordal cells. | nih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
Aggrecan
Chondroitin 4-sulfate (C4S)
Chondroitin 6-sulfate (C6S)
Chondroitin sulfate-E (CS-E)
Chondroitinase ABC
Hyaluronic Acid
Phosphacan
Versican

Vi. Degradation and Remodeling of Chondroitin Sulfates

Enzymatic Degradation Pathways

The catabolism of chondroitin (B13769445) sulfates is a precisely controlled process involving enzymes from various biological sources, including bacteria and vertebrates. These enzymes cleave CS chains at specific points, playing a vital role in both normal physiological turnover and in pathological conditions.

Chondroitinase Enzymes (e.g., Chondroitinase ABC, AC, B)

Primarily of bacterial origin, chondroitinases are a class of polysaccharide lyases that degrade chondroitin sulfates by cleaving the β-(1,4)-linkages between N-acetylgalactosamine and uronic acid residues. sigmaaldrich.comnih.gov This cleavage occurs via a β-elimination mechanism, which results in the formation of an unsaturated double bond at the non-reducing end of the resulting uronic acid. portlandpress.com

Chondroitinase ABC (ChABC) : This enzyme, often sourced from Proteus vulgaris, exhibits broad substrate specificity. amsbio.comrcsb.org It can degrade chondroitin sulfate (B86663) A (4-sulfated), C (6-sulfated), and B (dermatan sulfate), as well as hyaluronic acid. sigmaaldrich.commdpi.com ChABC targets the glycosidic bonds between N-acetylgalactosamine and both D-glucuronic acid and L-iduronic acid, making it a powerful tool for research and a candidate for therapeutic applications, particularly in promoting neural regeneration after spinal cord injury. mdpi.comresearchgate.net

Chondroitinase AC (ChAC) : Sourced from bacteria like Flavobacterium heparinum, ChAC is specific for this compound A and C. amsbio.com It cleaves the glycosidic linkages involving glucuronic acid but is not active against the iduronic acid-containing dermatan sulfate. nih.govresearchgate.net

Chondroitinase B (ChB) : This enzyme specifically targets and degrades dermatan sulfate (chondroitin sulfate B) by cleaving the glycosidic bonds adjacent to L-iduronic acid residues. portlandpress.com

EnzymeAbbreviationTypical SourceCleavage MechanismPrimary Substrates
Chondroitinase ABCChABCProteus vulgarisβ-eliminationCS-A, CS-C, Dermatan Sulfate, Hyaluronic Acid
Chondroitinase ACChACFlavobacterium heparinumβ-eliminationCS-A, CS-C, Hyaluronic Acid
Chondroitinase BChBFlavobacterium heparinumβ-eliminationDermatan Sulfate (CS-B)

Lysosomal Enzymes (e.g., Arylsulfatase, Hexosaminidase)

In vertebrates, the primary site for chondroitin sulfate degradation is the lysosome. This intracellular organelle contains a suite of enzymes that work in a sequential manner to break down the polysaccharide chains from their non-reducing ends. ane.pl A deficiency in any of these enzymes can disrupt the degradation pathway, leading to the accumulation of glycosaminoglycans and causing a group of genetic disorders known as mucopolysaccharidoses (MPS). dominican.edufrontiersin.org

Arylsulfatase B (ARSB) : Also known as N-acetylgalactosamine-4-sulfatase, ARSB is a lysosomal exohydrolase that specifically cleaves the sulfate group from the C4 position of N-acetylgalactosamine residues at the non-reducing end of CS and dermatan sulfate chains. ane.pldominican.edu Its deficiency leads to MPS VI (Maroteaux-Lamy syndrome). dominican.edu

β-Hexosaminidase : This exoglycosidase removes the terminal N-acetylgalactosamine residue after it has been desulfated. frontiersin.orgresearchgate.net It acts on the bare chondroitin backbone, cleaving the glycosidic bond to release the monosaccharide. ane.pl

Other critical lysosomal enzymes include N-acetylgalactosamine-6-sulfatase (GALNS), which removes 6-O-sulfate groups, and β-glucuronidase, which cleaves terminal glucuronic acid residues. ane.pl

Bacterial Enzymes and Polysaccharide Utilization Loci (PULs)

Certain bacteria in the human gut, particularly from the phylum Bacteroidetes, are highly adapted to use complex host-derived glycans like chondroitin sulfate for nutrition. oup.comnih.gov Their ability to do so is encoded in specific gene clusters known as Polysaccharide Utilization Loci (PULs). tandfonline.comresearchgate.net A typical CS-PUL orchestrates the binding, import, and degradation of CS chains. tandfonline.com

The process generally involves:

Binding : Surface glycan-binding proteins (SGBPs), which are SusD-like proteins, capture CS chains on the outer membrane of the bacterium. tandfonline.com

Import : A SusC-like TonB-dependent transporter then imports the bound glycan across the outer membrane into the periplasm. tandfonline.com

Degradation : Within the periplasm, a cohort of enzymes, including polysaccharide lyases (chondroitinases), sulfatases, and other glycoside hydrolases, systematically break down the CS into smaller oligosaccharides and eventually monosaccharides for cellular metabolism. tandfonline.com

This efficient system allows gut bacteria like Bacteroides thetaiotaomicron to thrive in the competitive gut environment by utilizing host glycans. oup.comtandfonline.com

Mechanisms of Glycosidic Bond Cleavage (Hydrolysis, β-elimination, Deamination)

The glycosidic bonds that link the monosaccharide units of chondroitin sulfate are notably stable. psu.edu Enzymes employ distinct chemical strategies to catalyze their cleavage.

Hydrolysis : This is the mechanism used by vertebrate lysosomal glycoside hydrolases. khanacademy.org It involves the catalytic addition of a water molecule across the glycosidic linkage, resulting in the cleavage of the bond and the separation of the sugar units. khanacademy.org This process is catalyzed by enzymes that typically use two carboxylic acid residues in their active site for acid-base catalysis. khanacademy.org

β-elimination : This non-hydrolytic mechanism is the hallmark of bacterial polysaccharide lyases, including chondroitinases. portlandpress.compsu.edu The reaction involves the abstraction of a proton from the C5 position of the uronic acid residue, which leads to the formation of a double bond between C4 and C5 of the uronic acid and the subsequent cleavage of the C4-O glycosidic bond. portlandpress.compsu.edu This creates a characteristic unsaturated uronic acid at the non-reducing end of the product. portlandpress.com

Deamination : While this mechanism is more prominently associated with the degradation of heparin and heparan sulfate, it represents another strategy for cleaving glycosidic bonds. It involves the enzymatic removal of an amino group. The resulting intermediate is unstable and undergoes spontaneous bond cleavage. While not a primary mechanism for CS, it highlights the diverse enzymatic solutions for polysaccharide degradation. nih.gov

Influence of Sulfation Pattern and Molecular Weight on Degradation

The structural characteristics of chondroitin sulfate chains, specifically their sulfation pattern and size, are key determinants of their enzymatic degradation.

Sulfation Pattern : The location and density of sulfate groups serve as crucial recognition signals for degrading enzymes. mdpi.com The specificity of chondroitinases AC and B, for example, is dictated by the sulfation pattern and the type of uronic acid present. mdpi.com Highly sulfated regions or atypical sulfation patterns can inhibit the action of certain enzymes, thereby protecting specific domains of the CS chain from degradation. nih.gov Conversely, specific sulfation motifs are required for the binding and activity of other enzymes, such as sulfatases, which must act before the underlying sugar chain can be cleaved by exoglycosidases. nih.govfrontiersin.org

Post-Translational Modifications Impacting Degradation

This compound exist in tissues as proteoglycans, where one or more CS chains are covalently attached to a core protein. physiology.orgnih.gov Post-translational modifications of this core protein can significantly affect the degradation of the attached CS chains.

Proteolysis, the cleavage of the core protein by proteases, is a critical post-translational modification that impacts proteoglycan function and turnover. physiology.orgnih.gov Cleavage of the core protein can release CS-containing fragments or expose the CS chains, making them more accessible to chondroitinases and other degrading enzymes. nih.gov Furthermore, the density and arrangement of the CS chains on the core protein can create steric hindrance, shielding the chains and the core protein itself from enzymatic attack. researchgate.net For instance, the dense aggregation of aggrecan proteoglycans in cartilage helps protect the tissue's structural integrity by limiting the access of degradative enzymes. researchgate.net

Biological Significance of Chondroitin Sulfate Degradation Products

The degradation of chondroitin sulfate (CS) chains results in oligosaccharides and low-molecular-weight chondroitin sulfate (LMWCS), which exhibit a range of biological activities that are often distinct from or more potent than the parent polysaccharide. mdpi.com These degradation products can act as signaling molecules, influencing various physiological and pathological processes. researchgate.net

The biological effects of CS degradation products are diverse and include anti-inflammatory, antioxidant, anticoagulant, and immunoregulatory activities. researchgate.net For instance, LMWCS has demonstrated a greater anti-inflammatory effect in models of collagen-induced arthritis compared to intact CS. mdpi.com Changes in the molecular weight of CS can lead to different immune responses, and in some cases, the anti-inflammatory activity is enhanced in shorter-chain fragments. mdpi.com The anti-inflammatory properties are partly attributed to the inhibition of pro-inflammatory mediators like nuclear factor-κB (NF-κB), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). drugbank.comzpd.dk

CS degradation products also play a role in modulating cellular processes such as cell differentiation, growth, and migration. mdpi.com For example, specific LMWCS fragments can influence angiogenesis. mdpi.com In the context of cancer, degradation products of CS in the tumor microenvironment have been shown to enhance tumor cell motility and the cleavage of the cell surface receptor CD44, which is involved in tumor progression. aacrjournals.org

Furthermore, CS degradation is implicated in neurobiology. The enzymatic degradation of chondroitin sulfate proteoglycans (CSPGs) in the central nervous system (CNS) can promote neuronal plasticity and axon regeneration after injury. nih.gov In vitro studies have shown that the degradation of CS-glycosaminoglycans (GAGs) can impair neurogenesis and promote gliogenesis from neural stem/progenitor cells. biologists.comresearchgate.net This suggests that the balance of CS and its degradation products is crucial for regulating neural development and repair. biologists.com

The antioxidant capacity of CS degradation products, particularly 4-sulfated LMWCS, is another significant biological activity, which is relevant to conditions associated with oxidative stress, such as cardiovascular diseases and aging. mdpi.com

Table 1: Biological Activities of Chondroitin Sulfate Degradation Products

Remodeling of Extracellular Matrix this compound

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling to maintain tissue homeostasis and support various biological processes. e-neurospine.org this compound, as major components of the ECM, are actively involved in this remodeling, which has significant implications for tissue development, repair, and disease. nih.govjst.go.jp

ECM remodeling involving CS is critical in both physiological and pathological conditions. During development, the composition and structure of the ECM, including its CS content, change to regulate processes like neurogenesis, neuronal migration, and neurite outgrowth. jst.go.jp For example, a transition from a "juvenile-type" ECM to a more structured "adult-type" ECM, characterized by the formation of perineuronal nets (PNNs) rich in CSPGs, helps to stabilize neural circuits. jst.go.jpimrpress.com

In tissue repair and regeneration, the remodeling of CS is a key event. danaher.com Following an injury, there is often an upregulation of CSPGs, which can initially form a barrier to aid in wound containment but may later inhibit tissue regeneration, such as axonal regrowth in the spinal cord. nih.gove-neurospine.org The controlled degradation of these CSPGs by enzymes like chondroitinase ABC is a therapeutic strategy being explored to promote tissue repair. e-neurospine.org In the context of skin wound healing, materials incorporating CS can promote tissue regeneration and remodeling due to their structural similarity to the native ECM. mdpi.comrsc.org

The remodeling of CS in the ECM is also a hallmark of several diseases. In osteoarthritis, the degradation and altered synthesis of CS contribute to the breakdown of cartilage. frontiersin.orgfrontiersin.org In cancer, tumor progression is associated with significant ECM remodeling, including an increase in CS chains, which can facilitate epithelial-mesenchymal transition (EMT) and chemoresistance. iaea.org Similarly, in pulmonary fibrosis, dysregulated tissue repair and remodeling involve changes in CS. nih.gov

The enzymes responsible for CS biosynthesis and degradation play a crucial role in ECM remodeling. The expression of chondroitin sulfotransferases, which determine the sulfation pattern of CS chains, can be altered by various factors, leading to changes in the biological function of the ECM. jst.go.jpimrpress.com For instance, the upregulation of Chondroitin polymerizing factor (Chpf) during tissue damage is thought to increase CS biosynthesis to facilitate remodeling and repair. plos.org

Table 2: Role of Chondroitin Sulfate ECM Remodeling in Different Contexts

Vii. Advanced Analytical Methodologies for Chondroitin Sulfate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of chondroitin (B13769445) sulfates and their constituent disaccharides. High-performance liquid chromatography and its coupling with mass spectrometry are particularly prominent.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of chondroitin sulfate (B86663). The standard approach involves the enzymatic digestion of the CS polymer into unsaturated disaccharides using specific chondroitinases, such as chondroitinase ABC or ACII. nih.govresearchgate.net The enzymatic action creates a double bond at the non-reducing end of the resulting disaccharides, which introduces a UV chromophore, allowing for detection at approximately 230-240 nm. nih.govmdpi.com

This technique typically employs ion-pairing reversed-phase liquid chromatography to separate the various sulfated disaccharides. nih.gov The amounts of the individual disaccharides are then summed to determine the total chondroitin sulfate content in a sample. nih.govresearchgate.net A single-laboratory validation of an ion-pairing LC-UV method demonstrated good repeatability, with precision for total CS content between 1.60 and 4.72% relative standard deviation, and high accuracy, with recovery from control materials between 101% and 106%. nih.gov

While UV detection is effective for enzymatically digested disaccharides, intact chondroitin sulfate lacks a strong UV chromophore. shimadzu.comrsc.org For the analysis of the intact polymer, alternative detectors are necessary. The Refractive Index (RI) detector is one such option, although its sensitivity can be limited. shimadzu.commedcraveonline.com The Evaporative Light Scattering Detector (ELSD) offers another alternative, as it can detect non-volatile compounds like CS and is compatible with gradient elution, which can improve separation and reduce analysis time compared to methods using RI detection. shimadzu.com

Table 1: Summary of HPLC Methods for Chondroitin Sulfate Analysis
TechniqueAnalyteColumn TypeDetectorKey Findings / ApplicationReference
Ion-Pairing LCUnsaturated DisaccharidesReversed-PhaseUV (240 nm)Quantification of CS content after enzymatic hydrolysis. Repeatability RSD: 1.60-4.72%. nih.gov
HPLCUnsaturated Disaccharides (4-S and 6-S)Amido or AminoUV (230 nm)Separation and quantification of 4-sulfated and 6-sulfated disaccharides. LOQ: 0.5 µg/mL. mdpi.com
HPLCIntact Sodium Chondroitin SulfateC18ELSDAnalysis of intact CS in products like eye drops. Offers better sensitivity than RI and allows gradient elution. shimadzu.com
RP-HPLCIntact Chondroitin SulfatePhenylRISimultaneous estimation of glucosamine and chondroitin sulfate in drug products. medcraveonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detailed structural elucidation of chondroitin sulfate oligosaccharides. While HPLC-UV is excellent for quantification, LC-MS/MS provides in-depth information on sulfation patterns, monosaccharide sequences, and the specific sites of glycosidic linkages. nih.gov This glycoproteomics approach allows for site-specific analysis, which is crucial for assigning specific CS structures to particular proteoglycan isoforms. nih.gov

A significant challenge in the MS analysis of CS is the labile nature of the sulfate groups, which are prone to gas-phase loss during collisional activation, complicating the determination of sulfation sites. nih.gov To address this, chemical derivatization strategies have been developed. One such method involves a sequence of permethylation, desulfation, and acetylation, which replaces the unstable sulfate groups with stable acetyl groups. nih.gov The position of these acetyl groups, determined through MS/MS fragmentation, directly reflects the original sulfation pattern. nih.gov

The fragmentation analysis in MS/MS experiments yields specific ion types that are informative for structural determination. For instance, the presence of specific oxonium ions can indicate the sulfation on a particular sugar residue, such as a [ΔGlcAGalNAc+HSO₃]⁺ ion indicating a sulfate group on the GalNAc residue. nih.gov The analysis of Y-ions (saccharide-substituted peptide ions) helps in sequencing the glycan chain attached to a peptide backbone. nih.gov

Table 2: LC-MS/MS Approaches for Chondroitin Sulfate Structural Analysis
MethodologyObjectiveKey ChallengeSolution/StrategyReference
Positive Mode nLC-MS/MSSite-specific analysis of CS-glycopeptides.Poor peptide fragmentation; identifying sulfate location.Analysis of oxonium and Y-ions; addition of sodium to stabilize sulfate groups during fragmentation. nih.gov
RPLC-MSn with Chemical DerivatizationAccurate determination of sulfation patterns in CS oligosaccharides.Gas-phase loss of labile sulfate groups.Replace sulfate groups with stable acetyl groups via permethylation, desulfation, and acetylation. nih.gov

Electrophoretic Methods

Electrophoretic techniques separate molecules based on their differential migration in an electric field. For the highly charged and heterogeneous CS polymers, these methods offer high-resolution separation and sensitive detection.

Capillary Electrophoresis (CE) combined with Laser-Induced Fluorescence (LIF) detection is a highly sensitive method for analyzing glycosaminoglycan (GAG)-derived disaccharides. nih.gov The technique involves enzymatic depolymerization of GAGs, followed by derivatization of the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone. nih.gov The labeled disaccharides are then separated with high efficiency in a narrow capillary under an electric field. nih.govyoutube.com

The primary advantage of CE-LIF is its exceptional sensitivity, with detection limits in the range of 10⁻¹⁵ to 10⁻²¹ moles, far surpassing conventional UV detection. youtube.comsciex.com This allows for the analysis of very small sample quantities. youtube.com A developed Capillary Zone Electrophoresis (CZE)-LIF method demonstrated the ability to achieve baseline separation of nineteen different GAG-derived disaccharides in under 25 minutes. nih.gov The method showed excellent reproducibility for both migration time (RSD ≤1.03% intraday) and peak area (RSD ≤5.6% intraday). nih.gov This makes CE-LIF a fast, simple, and reproducible tool for profiling and quantifying GAG disaccharides from biological samples in a single run. nih.gov

Table 3: Performance of a CZE-LIF Method for GAG Disaccharide Analysis
ParameterIntraday Reproducibility (% RSD)Interday Reproducibility (% RSD)
Migration Time≤1.03%≤4.4%
Peak Area≤5.6%≤8.69%
Data from a CZE-LIF method for the analysis of 19 GAG-derived disaccharides. nih.gov

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a robust and accessible method for analyzing GAG structure. nih.gov The process involves enzymatic digestion of GAG chains to produce characteristic disaccharides. oup.comresearchgate.net Each cleavage event exposes a reducing terminus, which is then fluorescently tagged via reductive amination with a fluorophore like 2-aminoacridone (AMAC) or 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). nih.govmybiosource.comnih.gov These tagged products are separated by polyacrylamide gel electrophoresis and quantified based on their molar fluorescence. oup.comresearchgate.net

FACE provides a wealth of information, including the disaccharide composition and fine structure of CS, and can also be used to estimate the molecular mass of CS chains. nih.govnih.gov One study demonstrated that FACE could be used to determine the molecular weight of various CS samples, yielding results that were quite similar to those obtained by the conventional high-performance size-exclusion liquid chromatography (HPSEC) method. nih.gov Compared to mass spectrometry and capillary electrophoresis, FACE is less costly as it uses standard gel electrophoresis equipment. mybiosource.com Its gel-based format also allows for the simultaneous analysis of multiple samples in a single run. mybiosource.com The technique has been successfully applied to identify contaminants like maltodextrin and lactose in pharmaceutical-grade CS preparations. nih.gov

Table 4: Comparison of Molecular Weight (Mw) Determination by FACE and HPSEC
Chondroitin Sulfate SampleMw by FACE (kDa)Mw by HPSEC (kDa)
Sample A15.415.1
Sample B19.819.5
Sample C22.121.2
Sample D26.526.0
Illustrative data showing the similarity of results between the two methods, based on findings from Volpi & Maccari (2010). nih.gov

Spectroscopic Techniques (e.g., Raman Spectroscopy)

Spectroscopic methods provide information about molecular structure based on the interaction of molecules with electromagnetic radiation. Raman spectroscopy has proven to be a particularly valuable non-destructive technique for chondroitin sulfate analysis.

Raman spectroscopy provides a detailed chemical fingerprint of a sample, allowing for the characterization of its molecular components without the need for sample pre-treatment or external markers. rsc.orgresearchgate.net In CS research, this technique can discern the nature of the saccharides and, importantly, the specific pattern of sulfation. nih.gov It can be used for the quantitative identification of chondroitin-4-sulfate and chondroitin-6-sulfate isomers within a sample. mdpi.comnih.gov For example, specific bands in the Raman spectrum can be assigned to vibrations of the sulfate groups and the glycosidic linkages, allowing for differentiation between the isomers. uantwerpen.be

The technique is sensitive to the secondary structure of the CS backbone and the orientation of sugar hydroxyl groups. uantwerpen.be Raman spectroscopy has also been effectively used in a quality control context to identify the presence of contaminants in commercial CS preparations, corroborating findings from electrophoretic methods. nih.gov When combined with chemometric methods like partial least squares (PLS), Raman spectroscopy can provide rapid and reproducible quantitative analysis of CS content in pharmaceutical tablets. rsc.orgresearchgate.net

Table 5: Application of Raman Spectroscopy in Chondroitin Sulfate Analysis
ApplicationInformation ObtainedAdvantagesReference
Structural AnalysisSulfation pattern (distinguishes C4S and C6S), nature of saccharides, secondary structure.Non-destructive, no sample pretreatment. nih.govuantwerpen.be
Quality ControlIdentification of contaminants (e.g., maltodextrin, lactose).Rapid and corroborates other methods like FACE. nih.gov
Quantitative AnalysisPrediction of CS content in tablets (when combined with PLS).Rapid, simple, and reproducible. rsc.orgresearchgate.net

Compound Index

Table 6: List of Chemical Compounds Mentioned
Compound Name
2-aminoacridone (AMAC)
8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)
Chondroitin-4-sulfate (C4S)
Chondroitin-6-sulfate (C6S)
Glucosamine
Lactose
Maltodextrin
N-acetylgalactosamine (GalNAc)

Enzymatic Digestion and Disaccharide Analysis for Structural Characterization

The intricate structural heterogeneity of chondroitin sulfate (CS) chains necessitates precise analytical methods to elucidate their composition and sequence. Enzymatic digestion coupled with disaccharide analysis is a cornerstone technique for characterizing CS structure. This approach involves the depolymerization of the polysaccharide chain into its constituent disaccharides using specific enzymes, followed by the separation and quantification of these units.

The process begins with the enzymatic cleavage of CS chains using a class of enzymes known as chondroitin lyases or chondroitinases. acs.org These enzymes, typically derived from bacteria like Proteus vulgaris and Flavobacterium heparinum, cleave the β1-4 glycosidic linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) or iduronic acid (IdoA) residues. acs.orgnih.gov This cleavage occurs via an eliminase mechanism, which results in the formation of an unsaturated double bond between C-4 and C-5 of the uronic acid residue at the non-reducing end of the newly formed disaccharide. acs.orgacs.org This Δ4,5-unsaturated uronic acid moiety has a strong ultraviolet (UV) absorbance at 232 nm, which is a key feature exploited for detection and quantification in subsequent analytical steps. acs.org

Several chondroitinases with distinct substrate specificities are utilized to gain comprehensive structural information. acs.orgacs.org Chondroitinase ABC, for instance, is a broadly acting enzyme that can cleave both chondroitin sulfate and dermatan sulfate (DS) chains, regardless of their sulfation pattern. acs.org In contrast, Chondroitinase AC specifically acts on chondroitin sulfate A and C, while Chondroitinase B is specific for dermatan sulfate. acs.org By using these enzymes individually or in combination, researchers can determine the relative proportions of different CS and DS structures within a sample. acs.org In addition to bacterial lyases, testicular hyaluronidase, a hydrolase, can also be used, which cleaves the chain without forming the characteristic unsaturated bond. nih.govacs.org

Following enzymatic digestion, the resulting mixture of unsaturated disaccharides is analyzed to determine the original structure of the CS chain. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. acs.orgnih.gov The disaccharides are typically separated using strong anion exchange (SAX) chromatography, which resolves the different sulfated isomers based on their charge. nih.govacs.org The separated disaccharides are then detected by their UV absorbance at 232 nm. acs.org The identity of each disaccharide is confirmed by comparing its retention time to that of known standards, and the quantity is determined from the peak area. cellulosechemtechnol.ro This analysis reveals the relative abundance of non-sulfated (ΔDi-0S), 4-sulfated (ΔDi-4S), 6-sulfated (ΔDi-6S), and various di- and tri-sulfated disaccharides. nih.govresearchgate.net

More advanced techniques, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), offer enhanced resolution and sensitivity for disaccharide analysis. nih.govmdpi.com LC-MS/MS methods can provide detailed structural information, including the precise location of sulfate groups, and can quantify disaccharides with high accuracy even in complex biological samples. nih.govresearchgate.net

Table 1. Common Enzymes Used in Chondroitin Sulfate Digestion
EnzymeSource OrganismCleavage SpecificityPrimary Application
Chondroitinase ABCProteus vulgarisCleaves β1-4 linkages in both CS and DS, irrespective of sulfation. acs.orgGeneral disaccharide composition analysis of CS/DS mixtures. acs.org
Chondroitinase ACFlavobacterium heparinumCleaves β1-4 linkages in CS but not DS. acs.orgDistinguishing CS from DS structures. acs.org
Chondroitinase BFlavobacterium heparinumCleaves β1-4 linkages in DS specifically. nih.govSpecific analysis of DS content and structure. acs.org
Testicular HyaluronidaseBovine or Ovine TestesHydrolyzes β1-4 linkages in CS, primarily in 4-sulfated regions. nih.govacs.orgGeneration of larger oligosaccharide fragments for sequencing. nih.gov

Structural Imaging and Molecular Modeling Approaches

While enzymatic methods provide invaluable data on disaccharide composition, understanding the three-dimensional structure and dynamic behavior of chondroitin sulfate requires more advanced biophysical and computational techniques. Structural imaging and molecular modeling offer insights into the conformation, flexibility, and interactions of CS chains at a molecular level.

Direct visualization of individual chondroitin sulfate chains remains a significant challenge due to their flexibility and lack of a fixed tertiary structure. However, microscopic techniques are instrumental in characterizing the morphology of CS-based biomaterials. For instance, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the porous structure of CS-based cryogels and scaffolds designed for tissue engineering. nih.govmdpi.com Atomic Force Microscopy (AFM) can provide high-resolution topographical images of surfaces functionalized with CS or CS-containing nanoparticles, revealing details about their shape and size distribution. acs.org

Molecular modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to investigate the conformational dynamics of chondroitin sulfate. nih.govmdpi.com These computational methods simulate the movements of atoms in a molecule over time, providing a detailed picture of its behavior in solution. cellulosechemtechnol.ro By applying force fields specifically parameterized for carbohydrates, such as GLYCAM06, researchers can explore the conformational space of CS oligosaccharides. acs.orgmdpi.com

Furthermore, computational approaches are used to model the interactions between chondroitin sulfate and proteins. nih.gov Molecular docking and MD simulations can predict the binding sites and modes of interaction, providing an atomic-level understanding of how CS modulates the function of growth factors, chemokines, and other signaling molecules. acs.orgacs.org These models are crucial for understanding the structure-function relationships of CS in various physiological and pathological processes and can aid in the design of GAG-based therapeutics. mdpi.comnih.gov

Table 2. Applications of Structural Imaging and Molecular Modeling in CS Research
MethodologyTechniquePrimary Application in CS ResearchKey Findings/Insights
Structural ImagingAtomic Force Microscopy (AFM)Topographical analysis of CS-functionalized surfaces and nanoparticles. acs.orgProvides data on the size, shape, and distribution of CS-based nanostructures.
Scanning Electron Microscopy (SEM)Morphological characterization of CS-based scaffolds and cryogels. nih.govReveals macroporous structure, pore size, and interconnectivity of biomaterials.
Transmission Electron Microscopy (TEM)Visualization of the morphology of CS nanoparticles and nanocomplexes. mdpi.comConfirms the shape (e.g., spherical) and size of nanoparticles for drug delivery.
Molecular ModelingMolecular Dynamics (MD) SimulationsInvestigating conformational dynamics, flexibility, and solvent interactions of CS chains. nih.govmdpi.comElucidates the influence of sulfation patterns on chain conformation and flexibility. acs.org
Molecular DockingPredicting and analyzing the binding interactions between CS and proteins. acs.orgnih.govIdentifies specific binding motifs and explains the molecular basis of CS-protein recognition.

Viii. Emerging Research Areas in Chondroitin Sulfate Biology

Investigation of Specific Sulfation Code Recognition

The biological activity of chondroitin (B13769445) sulfate (B86663) is not determined by the polysaccharide chain alone but by a complex "sulfation code." This code consists of specific patterns of sulfate groups attached to the repeating disaccharide units of N-acetylgalactosamine (GalNAc) and D-glucuronic acid (GlcA). These patterns are generated by a suite of specific sulfotransferases within the Golgi apparatus. The resulting structural heterogeneity creates distinct motifs that function as recognition sites for a wide array of proteins, including growth factors, cytokines, morphogens, and axon guidance molecules.

Research is intensely focused on deciphering how these specific sulfation patterns are "read" by protein binding partners to mediate precise biological outcomes. It is now understood that different sulfation motifs can either promote or inhibit protein binding, thereby modulating signaling pathways. For instance, specific CS structures are crucial for the formation of signaling complexes. A well-studied example involves the binding of growth factors like Fibroblast Growth Factors (FGFs) and Hepatocyte Growth Factor (HGF) to their respective receptors, an interaction that is often stabilized or enhanced by a specific CS co-receptor.

Detailed findings have identified key sulfation motifs and their corresponding protein ligands:

Chondroitin Sulfate Type E (CS-E): Characterized by disaccharides sulfated at both the C4 and C6 positions of the GalNAc residue, CS-E is a potent binding partner for neurotrophic factors such as Midkine (B1177420) (MK) and Pleiotrophin (B1180697) (PTN). This interaction is critical for promoting neurite outgrowth and neuronal survival.

Chondroitin Sulfate Type D (CS-D): This motif, featuring sulfation at the C6 of GalNAc and C2 of GlcA, has been shown to bind to a range of molecules, including HGF and various chemokines, playing a role in cell migration and immune response modulation.

Monosulfated CS: Simpler patterns, such as Chondroitin-4-sulfate (CS-A) and Chondroitin-6-sulfate (CS-C), also exhibit specific binding affinities, though often with lower avidity than the rare, highly sulfated motifs. Their relative abundance and distribution are critical in defining tissue-wide properties and regulating processes like axon guidance, where CS-C can promote growth cone turning in the presence of specific guidance cues.

The table below summarizes key research findings on the recognition of specific CS sulfation codes by protein partners.

Sulfation MotifKey Disaccharide StructureKnown Protein Binding PartnersAssociated Biological Function
Chondroitin-4-sulfate (CS-A)GlcA-GalNAc(4S)L- and P-selectins, various cytokinesInflammation, cell adhesion
Chondroitin-6-sulfate (CS-C)GlcA-GalNAc(6S)Semaphorin 3A (in specific contexts)Axon guidance, cartilage development
Chondroitin Sulfate D (CS-D)GlcA(2S)-GalNAc(6S)Hepatocyte Growth Factor (HGF), Midkine (MK)Cell migration, tissue repair, neurogenesis
Chondroitin Sulfate E (CS-E)GlcA-GalNAc(4S,6S)Pleiotrophin (PTN), Midkine (MK), various chemokinesNeurite outgrowth, neuronal plasticity, inflammation

Engineering and Synthetic Biology Approaches for Chondroitin Sulfate Production

Historically, chondroitin sulfate for research and therapeutic development has been extracted from animal tissues, primarily bovine, porcine, and shark cartilage. This method yields CS preparations that are highly heterogeneous in chain length and sulfation pattern, and carry a risk of contamination with pathogens or other biological macromolecules. These limitations hinder the systematic study of structure-function relationships and the development of CS-based therapeutics with defined activities.

To overcome these challenges, researchers are turning to engineering and synthetic biology. These approaches aim to produce structurally defined CS chains with precise lengths and predetermined sulfation patterns.

Microbial Fermentation: A primary strategy involves metabolically engineering non-pathogenic bacteria, such as Escherichia coli and Bacillus subtilis, to function as cellular factories for CS production. This is achieved by introducing a heterologous biosynthetic pathway, including genes for a chondroitin synthase (to polymerize the GlcA-GalNAc backbone) and a suite of specific sulfotransferases. By selectively expressing different sulfotransferases, researchers can control the sulfation pattern of the final product, enabling the large-scale production of homogenous CS variants like CS-A, CS-C, or more complex structures.

Chemoenzymatic Synthesis: This hybrid approach combines the precision of chemical synthesis with the specificity of enzymatic reactions. A defined-length polysaccharide backbone is first synthesized chemically. This backbone then serves as a substrate for a panel of purified recombinant sulfotransferases, which are used in a stepwise fashion to add sulfate groups at specific positions. This method offers unparalleled control over the final structure, allowing for the creation of designer CS molecules with novel sulfation patterns for functional investigation.

These advanced production methods are crucial for advancing the field, as they provide the well-defined materials necessary to probe the sulfation code and develop next-generation biomaterials and therapeutics.

The table below compares traditional and synthetic production methods for chondroitin sulfate.

ParameterTraditional Animal ExtractionSynthetic Biology (Microbial Fermentation)Chemoenzymatic Synthesis
Source Animal cartilage (bovine, porcine, shark)Engineered microorganisms (e.g., E. coli)Chemical precursors and recombinant enzymes
Structural Homogeneity Low (highly heterogeneous in length and sulfation)High (defined sulfation pattern)Very High (precisely defined length and sulfation)
Purity & Safety Risk of viral/prion contamination, immunogenic proteinsHigh purity, free of animal-derived contaminantsVery high purity, precisely defined product
Scalability Limited by raw material availabilityHighly scalable through fermentationCurrently less scalable, suitable for research quantities
Control over Structure NoneHigh (control over sulfation pattern)Absolute (control over length and sulfation)

Chondroitin Sulfates in Non-Mammalian Systems (e.g., Invertebrates)

This compound are ancient molecules, and their presence is not restricted to vertebrates. They are found across a wide range of invertebrate phyla, from nematodes and mollusks to insects, where they play fundamental roles in development and tissue organization. Studying CS in these non-mammalian systems provides unique insights into the evolution of CS function and reveals a remarkable diversity of structures not commonly observed in mammals.

Invertebrate CS often exhibits unique sulfation patterns and chain structures. For example, squid cartilage contains CS chains that are "oversulfated," with some disaccharide units bearing three sulfate groups. These unique structures contribute to the distinct biomechanical properties of the tissues in which they are found.

Key research findings in invertebrate systems include:

Caenorhabditis elegans (Nematode): This model organism possesses a simplified glycosaminoglycan biosynthesis pathway. Genetic studies have demonstrated that CS is essential for proper cytokinesis (cell division) and morphogenesis during embryonic development. The specific roles are linked to the regulation of forces at the cell cortex.

Squid (Todarodes pacificus): The CS isolated from squid cartilage is predominantly CS-E, but also contains a unique trisulfated disaccharide [GlcA-GalNAc(4S,6S,3S)]. This high degree of sulfation results in an extremely high negative charge density, which is thought to be crucial for the tissue's structural integrity and resistance to compression.

Drosophila melanogaster (Fruit Fly): In flies, CS is involved in regulating signaling pathways critical for development, such as Wingless (Wnt), Hedgehog (Hh), and FGF signaling. The specific sulfation patterns on fly CS are required for the proper distribution and reception of these morphogens, highlighting a conserved functional principle across phyla.

The study of these systems not only broadens our understanding of CS biology but may also lead to the discovery of novel CS structures with unique biological activities.

The table below highlights some of the unique features of chondroitin sulfate in select invertebrate species.

OrganismPhylumUnique CS Structural Feature(s)Known Biological Role(s)
Caenorhabditis elegansNematodaPresence of unsulfated and 4-O-sulfated chondroitinEssential for cytokinesis and embryonic morphogenesis
Squid (Todarodes pacificus)MolluscaHigh prevalence of CS-E; presence of trisulfated unitsStructural component of cartilage, high compressive strength
Drosophila melanogasterArthropodaSpecific patterns required for morphogen gradientsModulation of Wnt, Hh, and FGF signaling pathways

Interplay with Other Extracellular Matrix Molecules

Chondroitin sulfate does not function in isolation. Within the extracellular matrix (ECM), CS chains, typically attached to core proteins to form proteoglycans (e.g., aggrecan, versican, decorin), engage in a complex network of interactions with other macromolecules. This interplay is fundamental to the assembly, structural integrity, and biomechanical properties of tissues, as well as for regulating cell behavior.

The specific nature of these interactions is often governed by the length and sulfation pattern of the CS chains, adding another layer of regulatory control to ECM function.

Interaction with Hyaluronan: The most well-characterized interaction occurs in cartilage, where multiple aggrecan molecules (rich in CS chains) bind non-covalently to a central filament of hyaluronan. This interaction is stabilized by a link protein, forming massive supramolecular aggregates. The high density of negatively charged sulfate groups on the CS chains draws in water, creating a swelling pressure (turgor) that gives cartilage its resilience and ability to resist compressive forces.

Interaction with Collagens: CS proteoglycans, particularly decorin, bind to collagen fibrils. Decorin, with its single CS chain, binds to specific sites on type I collagen, influencing the rate and order of fibrillogenesis. This interaction is crucial for organizing the collagen network and determining the tensile strength of tissues like skin, tendon, and bone.

Interaction with Adhesive Glycoproteins: CS chains interact with key adhesive proteins such as fibronectin and laminin (B1169045). These interactions can modulate cell adhesion, migration, and differentiation. For example, CS on the cell surface proteoglycan syndecan can bind to fibronectin, mediating cell-matrix adhesion and influencing cytoskeletal organization. The specific sulfation pattern of the CS can determine the affinity of this binding, thereby fine-tuning cellular responses to the ECM.

These intricate molecular conversations within the ECM are essential for maintaining tissue homeostasis and directing complex biological processes. Understanding this interplay is a key frontier in matrix biology.

The table below summarizes the major interactions between chondroitin sulfate proteoglycans and other ECM components.

CS-Containing ProteoglycanInteracting ECM MoleculeNature of InteractionFunctional Consequence
AggrecanHyaluronanNon-covalent binding via core protein and link proteinFormation of large aggregates; provides compressive strength to cartilage
DecorinType I CollagenBinding of core protein and/or CS chain to collagen fibrilRegulation of collagen fibrillogenesis; tissue tensile strength
VersicanTenascin-R, Fibrillin-1Binding via CS chains and core protein domainsFormation of perineuronal nets; regulation of matrix elasticity
Syndecans (Cell Surface)FibronectinBinding of CS chains to heparin-binding domainsModulation of cell-matrix adhesion, cell spreading, and migration

Q & A

Q. How can CONSORT guidelines improve reproducibility in clinical trials evaluating CS?

  • Methodological Answer : Adhere to CONSORT-EHEALTH criteria for randomization, blinding, and outcome reporting. Pre-register protocols (e.g., ClinicalTrials.gov ) and disclose CS source, purity, and characterization data in supplementary materials .

Methodological Innovation

Q. What emerging technologies enhance structural resolution of CS for glycomics research?

  • Methodological Answer : Tandem mass spectrometry (MS/MS) with electron-activated dissociation (EAD) enables sequencing of sulfated oligosaccharides. Machine learning algorithms (e.g., GlycoDeNovo) predict sulfation motifs from MS/MS spectra .

Q. How can CRISPR-Cas9 editing advance functional studies of CS biosynthesis enzymes?

  • Methodological Answer : Knockout models of sulfotransferases (e.g., CHSY1, CHPF) in HEK293 cells elucidate their roles in CS chain elongation and sulfation. Phenotypic rescue experiments with wild-type enzymes validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.